2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBXBKKXOZFZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374060 | |
| Record name | 2-[(4-chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18527-12-3 | |
| Record name | 2-[(4-chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18527-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-[(4-Chlorophenyl)sulfanyl]propanoic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the primary synthetic pathway for this compound, a valuable thioether carboxylic acid derivative. The content herein is structured to provide researchers, chemists, and drug development professionals with a deep, mechanistic understanding of the synthesis, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Overview
This compound is a molecule of interest in organic synthesis, often serving as a versatile building block for more complex chemical entities. Its structure, featuring a chiral center, a carboxylic acid functional group, and a substituted aromatic ring linked by a thioether bond, makes it a relevant scaffold in medicinal chemistry and materials science.
The most direct and widely employed strategy for the synthesis of this compound is through a bimolecular nucleophilic substitution (Sₙ2) reaction. This pathway is favored for its efficiency, reliability, and the ready availability of the requisite starting materials. The core transformation involves the coupling of 4-chlorothiophenol with a 2-halopropanoic acid derivative in the presence of a base. This guide will elucidate the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Core Synthesis Pathway: Base-Mediated S-Alkylation
The synthesis hinges on the nucleophilic attack of a 4-chlorothiophenolate anion on the electrophilic α-carbon of 2-bromopropanoic acid. This reaction is a classic example of the Williamson ether synthesis, adapted for a thioether linkage.
Reaction Mechanism and Rationale
The reaction proceeds via a well-established Sₙ2 mechanism, which involves two primary steps:
-
Deprotonation of the Thiol: 4-Chlorothiophenol, a weak acid, is treated with a suitable base (e.g., sodium hydroxide) to generate the highly nucleophilic 4-chlorothiophenolate anion. The choice of a strong base ensures the complete conversion of the thiol to its conjugate base, maximizing the concentration of the active nucleophile.[1] Thiophenols are generally more nucleophilic than their corresponding phenols, facilitating this type of substitution.[2][3]
-
Nucleophilic Attack and Displacement: The generated thiophenolate anion then attacks the stereocenter of (R)- or (S)-2-bromopropanoic acid. This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group. For the reaction to proceed efficiently, an effective leaving group, such as bromide or iodide, is preferred.
A critical stereochemical outcome of the Sₙ2 mechanism is the inversion of configuration at the chiral center.[4][5] Therefore, if the synthesis begins with (R)-2-bromopropanoic acid, the resulting product will be (S)-2-[(4-chlorophenyl)sulfanyl]propanoic acid.
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Chlorothiophenol
-
2-Bromopropanoic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nucleophile: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorothiophenol (1.0 eq) in ethanol (approx. 5 mL per gram of thiol). In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in water.
-
Formation of the Thiophenolate: Slowly add the aqueous NaOH solution to the ethanolic solution of 4-chlorothiophenol at room temperature with vigorous stirring. The formation of the sodium 4-chlorothiophenolate salt may result in a slight exotherm. Stir the mixture for 15-20 minutes.
-
Addition of the Electrophile: Add 2-bromopropanoic acid (1.05 eq) to the reaction mixture. A slight excess of the haloacid ensures the complete consumption of the valuable thiol.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the 4-chlorothiophenol spot.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. Dilute the remaining mixture with deionized water.
-
Acidification: Transfer the aqueous mixture to a beaker and place it in an ice bath. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 1-2. The target product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate as a solid.
-
Purification: Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂S | [6][7] |
| Molecular Weight | 216.68 g/mol | [6] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Melting Point | Not reported in searched literature |
Spectroscopic Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~1.65 (d, 3H, -CH₃), ~4.05 (q, 1H, -CH-), ~7.30-7.45 (m, 4H, Ar-H), ~10.0-12.0 (br s, 1H, -COOH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~20 (-CH₃), ~45 (-CH-), ~129.5 (Ar-C), ~133.0 (Ar-C), ~134.0 (Ar-C-Cl), ~135.0 (Ar-C-S), ~178 (-COOH).
-
Mass Spectrometry (EI-MS): m/z (%) = 216/218 [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes), fragment ions corresponding to the loss of -COOH and other characteristic cleavages.
Conclusion
The synthesis of this compound via the S-alkylation of 4-chlorothiophenol with 2-bromopropanoic acid is a robust and high-yielding method. The procedure relies on fundamental principles of nucleophilic substitution and is readily adaptable in most organic chemistry laboratories. A thorough understanding of the underlying Sₙ2 mechanism, careful control of reaction stoichiometry and pH during work-up, and proper purification are paramount to obtaining the target compound in high purity. This guide provides the necessary technical foundation for researchers to successfully implement this synthesis in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. m.youtube.com [m.youtube.com]
- 5. gauthmath.com [gauthmath.com]
- 6. PubChemLite - 2-[(2-chlorophenyl)sulfanyl]propanoic acid (C9H9ClO2S) [pubchemlite.lcsb.uni.lu]
- 7. This compound [chemicalbook.com]
An In-depth Technical Guide to the Core Mechanism of Action of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Abstract: This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound 2-[(4-Chlorophenyl)sulfanyl]propanoic acid. Based on structural analogy to the fibrate class of hypolipidemic agents, the primary molecular mechanism is proposed to be the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide will dissect the downstream consequences of PPARα agonism, with a particular focus on the regulation of lipid metabolism and the transcriptional suppression of plasma fibrinogen. Detailed experimental protocols are provided to enable researchers to validate this hypothesis and further characterize the compound's biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic disease, cardiovascular health, and pharmacology.
Introduction and Compound Classification
This compound is a synthetic molecule featuring a propanoic acid moiety, a central sulfur linkage (sulfanyl), and a para-substituted chlorophenyl ring. Its structural architecture bears a striking resemblance to the fibrate class of drugs, which are well-established therapeutic agents for treating dyslipidemia. Fibrates are known to exert their pharmacological effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear hormone receptors.[1][2]
Given this structural homology, it is hypothesized that this compound functions as a PPARα agonist . This guide will proceed under this primary hypothesis, outlining the molecular cascade initiated by this interaction and the subsequent physiological effects. The expertise presented herein is grounded in the extensive body of research on fibrates and PPARα signaling.
Table 1: Structural Comparison of this compound with Representative Fibrates
| Compound | Core Structure | Linkage | Phenyl Substitution | Primary Target |
| This compound | Propanoic Acid | Sulfanyl (-S-) | 4-Chloro | Hypothesized: PPARα |
| Fenofibrate | Isobutyric Acid | Ester (-O-) & Ketone | 4-Chloro | PPARα |
| Clofibrate | Isobutyric Acid | Ester (-O-) | 4-Chloro | PPARα |
| Bezafibrate | Propanoic Acid | Amide (-NHCO-) | 4-Chloro | Pan-PPAR (α, δ, γ) |
The Core Mechanism: PPARα Agonism
PPARs are ligand-activated transcription factors that regulate the expression of genes pivotal to lipid metabolism, energy homeostasis, and inflammation.[3] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Fibrates primarily target PPARα, which is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1][4]
The proposed mechanism of action for this compound begins with its diffusion into the cell and subsequent binding to the ligand-binding domain (LBD) of PPARα in the nucleus.
Transcriptional Activation of Target Genes
Upon ligand binding, PPARα undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated complex then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[1] This PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5]
This binding event initiates the transcription of genes involved in:
-
Fatty Acid Oxidation: Upregulation of enzymes required for the β-oxidation of fatty acids, such as acyl-CoA synthetase.[2]
-
Lipoprotein Metabolism: Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and increased synthesis of apolipoproteins A-I and A-II, key components of High-Density Lipoprotein (HDL).[2][5]
-
Triglyceride Reduction: Decreased production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[1]
Collectively, these transcriptional changes lead to a reduction in plasma triglycerides, a decrease in Very-Low-Density Lipoprotein (VLDL) production, and an increase in HDL cholesterol levels.[2][6]
Transcriptional Repression of Fibrinogen: A Key Anti-inflammatory Effect
A critical and often therapeutically desirable effect of PPARα agonists is the reduction of plasma fibrinogen levels.[7] Elevated fibrinogen is an independent risk factor for cardiovascular disease. The mechanism for this reduction is not through a PPRE, but rather through a process of transcriptional interference.
Activated PPARα has been shown to negatively regulate the expression of the human fibrinogen gene.[8] This occurs by interfering with the activity of the CCAAT box/enhancer-binding protein beta (C/EBPβ), a key transcription factor for acute-phase proteins like fibrinogen.[1] The currently accepted model suggests that activated PPARα sequesters essential coactivators, such as GRIP1/TIF2, making them unavailable to C/EBPβ.[1][5] This effectively inhibits the IL-6-stimulated and basal transcription of the fibrinogen-beta gene, leading to lower circulating levels of fibrinogen.[8]
This anti-inflammatory action may extend to other acute-phase genes that are dependent on the C/EBPβ pathway.[5][8]
Visualization of the PPARα Signaling Pathway
The following diagram illustrates the dual role of activated PPARα in both activating and repressing gene transcription.
Caption: Hypothesized PPARα signaling pathway for the topic compound.
Experimental Validation Protocols
To validate the hypothesized mechanism of action, a series of well-established in vitro and cellular assays are required. The following protocols provide a self-validating system to confirm PPARα agonism and its downstream effects.
Protocol 1: PPARα Transactivation Assay (Luciferase Reporter Assay)
This assay directly measures the ability of the compound to activate the PPARα transcription factor in a cellular context.
Objective: To quantify the dose-dependent activation of PPARα by this compound.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media.
-
Co-transfect the cells with three plasmids:
-
An expression vector for full-length human PPARα.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPREs.
-
A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[9]
-
-
Plate the transfected cells into a 96-well white, clear-bottom assay plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. Typical concentrations range from 1 nM to 100 µM.
-
Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (e.g., DMSO).[10]
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for 18-24 hours.
-
-
Luciferase Activity Measurement:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a white 96-well luminometer plate.
-
Use a dual-luciferase reporter assay system to measure both firefly (from the PPRE reporter) and Renilla (control) luciferase activity.[11]
-
Inject the firefly luciferase substrate and measure luminescence, then inject the stop-and-glow reagent to quench the firefly signal and activate the Renilla signal, and measure luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
-
Expected Outcome: A dose-dependent increase in luciferase activity, confirming that the compound activates the PPARα-PPRE transcriptional machinery.
Caption: Workflow for the PPARα Luciferase Reporter Assay.
Protocol 2: Plasma Fibrinogen Quantification (Clauss Method)
This functional assay is the gold standard for measuring the concentration of clottable fibrinogen in plasma.
Objective: To determine if treatment with this compound (in an appropriate animal model) leads to a reduction in circulating plasma fibrinogen.
Methodology:
-
Sample Collection and Preparation (from an in vivo study):
-
Collect whole blood from control and compound-treated animals into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
Centrifuge at 2,500 x g for 15 minutes to obtain platelet-poor plasma.
-
The plasma can be tested immediately or stored frozen at -70°C.
-
-
Calibration Curve Preparation:
-
Using a reference plasma with a known fibrinogen concentration, prepare a series of dilutions (e.g., 1:5, 1:10, 1:20, 1:40) in Owren's buffer or imidazole buffer.
-
For each dilution, measure the clotting time as described below.
-
Plot the clotting time (in seconds) versus the fibrinogen concentration on log-log graph paper to generate a linear standard curve.[6]
-
-
Fibrinogen Measurement:
-
Dilute the test plasma samples (typically 1:10) with buffer.[6]
-
Pre-warm an aliquot (e.g., 200 µL) of the diluted plasma at 37°C for at least 2 minutes in a coagulometer cuvette.[7]
-
Add a high concentration of thrombin reagent (e.g., 100 NIH units/mL) to the cuvette and simultaneously start a timer.
-
The coagulometer will detect the formation of a fibrin clot and stop the timer. The time to clot formation is recorded.
-
-
Data Analysis:
-
Using the clotting time obtained for the test sample, interpolate the fibrinogen concentration from the standard curve.[6]
-
Apply the appropriate dilution factor to calculate the final fibrinogen concentration in the undiluted plasma (e.g., in mg/dL or g/L).
-
Compare the mean fibrinogen levels between the control and compound-treated groups using appropriate statistical tests.
-
Expected Outcome: A statistically significant reduction in plasma fibrinogen concentration in the group treated with this compound compared to the control group.
Conclusion and Future Directions
The structural characteristics of this compound provide a strong rationale for its classification as a PPARα agonist. The core mechanism of action is hypothesized to be the ligand-dependent activation of PPARα, leading to the transcriptional regulation of genes involved in lipid metabolism and inflammation. A key consequence of this activation is the suppression of hepatic fibrinogen gene expression, a therapeutically relevant outcome for cardiovascular risk reduction.
The experimental protocols detailed in this guide provide a robust framework for validating this proposed mechanism. Successful confirmation of PPARα agonism would warrant further investigation into the compound's selectivity across PPAR isoforms, its pharmacokinetic and pharmacodynamic profile, and its efficacy in relevant animal models of dyslipidemia and cardiovascular disease.
References
- 1. Negative regulation of human fibrinogen gene expression by peroxisome proliferator-activated receptor alpha agonists via inhibition of CCAAT box/enhancer-binding protein beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learnhaem.com [learnhaem.com]
- 5. diagen.co.uk [diagen.co.uk]
- 6. Fibrates suppress fibrinogen gene expression in rodents via activation of the peroxisome proliferator-activated receptor-α [repository.tno.nl]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 10. linear.es [linear.es]
- 11. Screening Tests in Haemostasis:Fibrinogen Assays [practical-haemostasis.com]
"2-[(4-Chlorophenyl)sulfanyl]propanoic acid" spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Authored by: A Senior Application Scientist
This guide serves as an essential resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectroscopic profile of this compound. Structural elucidation is a cornerstone of chemical and pharmaceutical science, where the unambiguous confirmation of a molecule's identity is paramount. Herein, we dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounding our analysis in fundamental principles and field-proven insights to provide a self-validating framework for its characterization.
Molecular Structure and Analytical Imperative
This compound (Molecular Formula: C₉H₉ClO₂S) is a chiral carboxylic acid featuring a chlorophenyl ring linked via a sulfide bridge to a propanoic acid moiety. This combination of an aromatic ring, a sulfide linkage, a stereocenter, and a carboxylic acid functional group necessitates a multi-faceted analytical approach for complete characterization. Each spectroscopic technique provides unique, complementary information crucial for confirming its covalent structure and purity.
Solubility Profile of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid: A Technical Guide for Researchers
An In-depth Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug development, often leading to unpredictable in vivo results and complex formulation challenges. This technical guide provides a comprehensive overview of the solubility characteristics of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid, a molecule of interest in pharmaceutical research. By integrating theoretical principles with actionable experimental protocols, this document serves as an essential resource for scientists engaged in preclinical and formulation development. We will explore the structural attributes of the molecule that govern its solubility, present detailed methodologies for both thermodynamic and kinetic solubility assessment, and discuss the critical factors that modulate its behavior in various solvent systems.
Introduction: The Central Role of Solubility in Drug Discovery
In the journey from a promising chemical entity to a viable drug candidate, solubility is a foundational physicochemical parameter that cannot be overlooked. It dictates the rate and extent of drug absorption from the gastrointestinal tract, influences the design of dosage forms, and impacts the reliability of in vitro screening assays.[1] A compound with low aqueous solubility may exhibit poor absorption and inadequate bioavailability, rendering it ineffective regardless of its intrinsic pharmacological potency.[1]
This compound presents a molecular structure with distinct regions of both hydrophilicity and lipophilicity. Understanding how these features interact with different solvents is paramount for predicting its behavior in biological systems and for designing robust formulation strategies. This guide provides the theoretical framework and practical, field-proven protocols to empower researchers to thoroughly characterize the solubility profile of this and similar compounds.
Physicochemical Properties and Structural Analysis
The solubility of a molecule is intrinsically linked to its structure. A systematic analysis of the functional groups within this compound allows us to make reasoned predictions about its behavior.
-
Carboxylic Acid Group (-COOH): This is the primary polar, hydrophilic functional group. It can act as both a hydrogen bond donor and acceptor, which suggests potential solubility in polar protic solvents like water and alcohols.[2][3] As a weak acid, its ionization state is pH-dependent. At pH values above its pKa, it will deprotonate to form a highly polar and more water-soluble carboxylate anion.[4]
-
Chlorophenyl Group (-C₆H₄Cl): This aromatic ring substituted with chlorine is large, nonpolar, and hydrophobic.[4] This portion of the molecule will dominate interactions with nonpolar solvents and significantly limit solubility in aqueous media.[4]
-
Thioether Linkage (-S-): The sulfanyl group is less polar than an ether linkage and contributes to the overall lipophilicity of the molecule.
-
Propanoic Acid Backbone: The ethyl chain provides a nonpolar hydrocarbon character.
Overall Polarity Assessment: The molecule possesses a distinct amphiphilic character. The "like dissolves like" principle suggests that it will exhibit poor solubility in highly polar solvents like water (at neutral pH) and very nonpolar solvents like hexane.[5][6] Its solubility is expected to be highest in solvents of intermediate polarity or in basic aqueous solutions where the carboxylic acid can be ionized.[4]
Predicted Solubility Profile in Various Solvents
Based on the structural analysis, we can anticipate the solubility trends across different solvent classes. This predictive framework is crucial for selecting appropriate solvents for synthesis, purification, formulation, and biological assays.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Low | The highly polar carboxylic acid group is incompatible with nonpolar solvents, preventing effective solvation.[6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN), THF | High to Medium | These solvents can effectively solvate both the nonpolar chlorophenyl ring and the polar carboxylic acid group through dipole-dipole interactions. DMSO is particularly effective for creating stock solutions for screening assays.[7][8][9] |
| Polar Protic | Water, Methanol, Ethanol | Low (in Water) to Medium (in Alcohols) | The large hydrophobic moiety limits aqueous solubility.[4] Shorter-chain alcohols are better solvents as their alkyl chains can interact with the nonpolar parts of the molecule while the hydroxyl group hydrogen bonds with the carboxylic acid.[2] |
| Aqueous Buffers | pH 2.0 Buffer, Phosphate-Buffered Saline (PBS, pH 7.4), pH 10.0 Buffer | pH-Dependent: Low at pH 2, Medium at pH 7.4, High at pH 10 | At low pH, the compound is in its neutral, less soluble form. As the pH increases above the pKa of the carboxylic acid, it deprotonates to form a much more soluble carboxylate salt.[4][10] |
Experimental Determination of Solubility
While predictions are useful, empirical determination is the gold standard. The choice between measuring equilibrium and kinetic solubility depends on the stage of drug development.
The Concept of Solubility: Equilibrium vs. Kinetic
-
Equilibrium (Thermodynamic) Solubility: This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH). It is a definitive, material-specific property determined using methods like the shake-flask technique.[11][12] This value is critical for biopharmaceutics classification (BCS) and formulation development.[11]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer.[1] It is a high-throughput method used in early discovery to flag compounds that might have solubility issues, but it often overestimates the true equilibrium solubility.[1][7]
Protocol for Equilibrium (Thermodynamic) Solubility Determination
This protocol describes the universally accepted shake-flask method for determining the true thermodynamic solubility of a compound.[13][14]
Scientist's Note: This method is resource-intensive but provides the most accurate and reliable solubility data, which is essential for late-stage preclinical and formulation activities.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 PBS) in a sealed, inert container (e.g., glass vial).[14]
-
Rationale: Using an excess of the solid ensures that a saturated solution is achieved and that the system reaches equilibrium with the undissolved solid phase.[14]
-
-
Equilibration: Place the container in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C) and agitate for an extended period, typically 24 to 72 hours.[13][14]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[13][14]
-
Rationale: Proper separation is critical. Centrifugation pellets the bulk of the solid, and filtration removes any remaining fine particles that could lead to an overestimation of solubility. Pre-rinsing the filter with the solution can minimize drug adsorption.[14]
-
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[13][14]
-
Rationale: A specific and sensitive analytical method is required for accurate quantification. A calibration curve must be prepared using standards of known concentrations to ensure accuracy.
-
-
Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid residue using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC).
-
Rationale: This step verifies that the compound has not undergone a polymorphic transformation or solvation during the experiment, which could alter its solubility.[14]
-
Caption: Workflow for Equilibrium Solubility Determination.
Protocol for Kinetic Solubility Determination
This high-throughput protocol is designed for rapid assessment in early drug discovery.[1][7]
Scientist's Note: The results from this assay are valuable for rank-ordering compounds but should not be mistaken for true thermodynamic solubility. The use of DMSO can sometimes lead to supersaturated solutions that are stable for the duration of the experiment.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[8]
-
Rationale: DMSO is a powerful organic solvent capable of dissolving most drug-like molecules, providing a suitable starting point for aqueous dilution.[1]
-
-
Dilution and Incubation: Dispense a small volume of the DMSO stock solution into a 96-well plate, followed by the addition of the aqueous buffer (e.g., PBS, pH 7.4) to reach the final desired concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[7][15]
-
Rationale: This step rapidly creates a supersaturated aqueous solution, initiating the precipitation process.
-
-
Incubation: Seal the plate and shake at a constant temperature for a defined period, typically 1.5 to 2 hours.[8][15]
-
Rationale: This is a non-equilibrium incubation. The timeframe is chosen to be long enough for precipitation of poorly soluble compounds to occur but short enough for high-throughput screening.
-
-
Precipitate Removal: Filter the samples through a 96-well filter plate to separate the precipitated solid from the dissolved compound.[1]
-
Quantification: Analyze the concentration of the compound remaining in the filtrate, often by LC-MS/MS or UV spectrophotometry, and compare it to a set of standards prepared in the same buffer/DMSO mixture.[1]
Caption: High-Throughput Kinetic Solubility Workflow.
Factors Influencing Solubility Measurements
Several experimental variables can significantly impact solubility results, and controlling them is essential for data reproducibility and accuracy.[11][12]
-
pH: As a carboxylic acid, the solubility of this compound is highly dependent on pH. It is crucial to use well-buffered solutions and to measure the final pH of the saturated solution.
-
Temperature: Solubility is temperature-dependent. Experiments must be conducted in temperature-controlled environments to ensure consistency.[12]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used for the measurement.
-
Ionic Strength: The concentration of salts in a buffer can influence solubility through the "salting-in" or "salting-out" effects. Using buffers with physiological ionic strength (like PBS) is relevant for predicting in vivo behavior.
Caption: Key Factors Modulating Compound Solubility.
Conclusion
A thorough understanding and accurate measurement of the solubility of this compound are indispensable for its successful development as a therapeutic agent. This guide has outlined the key structural drivers of its solubility, provided detailed, validated protocols for both equilibrium and kinetic solubility determination, and highlighted the critical factors that must be controlled during experimentation. By employing these principles and methodologies, researchers can generate high-quality, reliable data to de-risk their projects, guide formulation strategies, and ultimately accelerate the progression of new drug candidates from the laboratory to the clinic.
References
- 1. enamine.net [enamine.net]
- 2. Video: Physical Properties of Carboxylic Acids [jove.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. studylib.net [studylib.net]
Unlocking the Therapeutic Potential of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 2-[(4-Chlorophenyl)sulfanyl]propanoic acid. While direct biological data for this specific molecule is limited, its structural features—an arylpropanoic acid core linked to a chlorophenyl group via a thioether bond—offer compelling starting points for investigation. By drawing parallels with established pharmacophores, we hypothesize that this compound may exert its effects through modulation of inflammatory, oncogenic, and metabolic pathways. This document outlines a strategic, multi-pronged approach, integrating in silico modeling with robust in vitro and cell-based assays to systematically explore these hypotheses. Our primary goal is to equip researchers with the foundational knowledge and detailed experimental protocols necessary to elucidate the mechanism of action and unlock the therapeutic promise of this compound.
Introduction: Deconstructing this compound for Mechanistic Insights
The compound this compound presents a unique chemical architecture that merges two key structural motifs with known pharmacological relevance. The propanoic acid moiety attached to an aromatic ring is the hallmark of the "profen" class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which are well-established inhibitors of cyclooxygenase (COX) enzymes.[1][2][3][4][5] The presence of the 4-chlorophenyl group connected through a sulfanyl (thioether) linkage introduces distinct electronic and lipophilic properties that can significantly influence target binding and pharmacokinetic profiles. This combination suggests a potential for novel biological activities that may extend beyond conventional anti-inflammatory effects.
This guide will systematically explore three primary, hypothesis-driven avenues of investigation:
-
Inflammatory Pathways: Centered on the canonical NSAID targets, COX-1 and COX-2.
-
Metabolic Regulation: Focused on the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are key regulators of lipid and glucose metabolism.
-
Oncogenic Signaling: Investigating both COX-dependent and independent mechanisms that may contribute to anti-cancer activity, a known property of some NSAID derivatives.[1]
Our approach is designed to be both comprehensive and efficient, prioritizing experiments that yield the most definitive data for target validation.
Hypothesis 1: A Novel Modulator of Cyclooxygenase (COX) Enzymes in Inflammation
Scientific Rationale
The 2-arylpropionic acid scaffold is a privileged structure for the inhibition of COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[2][3] While classic NSAIDs like ibuprofen and naproxen are well-characterized, the introduction of a 4-chlorophenylsulfanyl group could alter the binding kinetics and selectivity for the two main isoforms, COX-1 and COX-2. The thioether linkage may provide additional flexibility and hydrophobic interactions within the active site, potentially leading to a unique inhibitory profile.
Experimental Validation Workflow
A sequential and logical progression of experiments is crucial to validate this hypothesis.
The initial step involves computational modeling to predict the binding affinity and orientation of this compound within the active sites of human COX-1 and COX-2.
Protocol:
-
Protein Preparation: Obtain the crystal structures of human COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Utilize molecular docking software (e.g., AutoDock Vina, Schrödinger Glide) to dock the ligand into the active site of each COX isoform.
-
Analysis: Analyze the predicted binding poses, interaction energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. Compare these with the binding modes of known COX inhibitors.
Biochemical assays are essential to quantify the direct inhibitory effect of the compound on COX-1 and COX-2 activity.
Protocol:
-
Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam) that measures the peroxidase activity of purified COX-1 and COX-2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to determine the IC50 value.
-
Assay Procedure: Follow the manufacturer's protocol, incubating the purified enzyme with arachidonic acid (substrate) and the test compound.
-
Data Analysis: Measure the colorimetric or fluorescent output and calculate the percentage of inhibition at each compound concentration. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
| Parameter | Description | Expected Outcome |
| IC50 (COX-1) | Concentration for 50% inhibition of COX-1 | Quantifies the inhibitory potency against the constitutive isoform. |
| IC50 (COX-2) | Concentration for 50% inhibition of COX-2 | Quantifies the inhibitory potency against the inducible isoform. |
| Selectivity Index | IC50 (COX-1) / IC50 (COX-2) | A value >1 indicates COX-2 selectivity; a value <1 indicates COX-1 selectivity. |
To confirm the compound's activity in a cellular context, its effect on prostaglandin E2 (PGE2) production in response to an inflammatory stimulus will be measured.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages or A549 lung carcinoma cells.
-
Stimulation and Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
PGE2 Quantification: Collect the cell culture supernatant and measure the concentration of PGE2 using a competitive ELISA kit.
-
Analysis: Determine the dose-dependent effect of the compound on PGE2 synthesis.
Caption: Workflow for validating COX inhibition.
Hypothesis 2: A Novel Ligand for Peroxisome Proliferator-Activated Receptors (PPARs)
Scientific Rationale
PPARs are a family of nuclear receptors that play critical roles in regulating lipid metabolism, inflammation, and insulin sensitivity.[6] Synthetic agonists for PPARγ, such as the thiazolidinediones, are used to treat type 2 diabetes.[6] The general structure of a PPAR agonist includes an acidic head group (like the carboxylic acid in our compound) and a hydrophobic tail.[7] The 4-chlorophenylsulfanyl moiety of this compound could function as such a hydrophobic tail, interacting with the large ligand-binding pocket of PPARs.[7][8] This structural similarity suggests that the compound could be a novel PPAR modulator.
Experimental Validation Workflow
Computational modeling will be used to predict the binding of the compound to the ligand-binding domains (LBDs) of PPARα, PPARδ, and PPARγ.
Protocol:
-
Protein Preparation: Obtain crystal structures of the LBDs of human PPARα (e.g., PDB ID: 3VI8), PPARδ (e.g., PDB ID: 5U3Q), and PPARγ (e.g., PDB ID: 2PRG).
-
Docking Simulation: Perform molecular docking as described in section 2.2.1 for each PPAR isoform.
-
Analysis: Evaluate the binding poses and interaction energies to predict which isoform is the most likely target. Pay close attention to interactions with key residues in the activation function-2 (AF-2) helix, which are crucial for receptor activation.[7]
A cell-based reporter gene assay is the gold standard for determining whether a compound can activate PPARs and induce gene transcription.
Protocol:
-
Cell Line and Plasmids: Use a suitable host cell line (e.g., HEK293T or CV-1) and co-transfect with two plasmids:
-
An expression vector for the full-length human PPARα, PPARδ, or PPARγ.
-
A reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase reporter gene.
-
-
Treatment: Treat the transfected cells with a range of concentrations of this compound. Include known PPAR agonists (e.g., rosiglitazone for PPARγ, GW501516 for PPARδ, WY-14643 for PPARα) as positive controls.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) and calculate the fold activation relative to vehicle-treated cells. Determine the EC50 value for each PPAR isoform.
To confirm that the compound regulates endogenous PPAR target genes, quantitative real-time PCR (qRT-PCR) will be performed in a biologically relevant cell line.
Protocol:
-
Cell Culture and Treatment: Treat a relevant cell line (e.g., 3T3-L1 adipocytes for PPARγ, HepG2 hepatocytes for PPARα) with the compound at a concentration around its EC50 determined from the reporter assay.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse-transcribe it into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers for known PPAR target genes (e.g., FABP4 and CD36 for PPARγ; CPT1A and ACOX1 for PPARα).
-
Analysis: Quantify the relative change in gene expression using the ΔΔCt method, normalized to a housekeeping gene.
Caption: PPAR target validation pathway.
Hypothesis 3: A Novel Agent for Cancer Therapy
Scientific Rationale
Derivatives of 2-arylpropionic acid have demonstrated anticancer properties that can be both COX-dependent and COX-independent.[1] COX-2 is often overexpressed in various cancers and contributes to tumor growth and angiogenesis. Therefore, any COX-2 inhibitory activity of our compound could be therapeutically relevant in oncology. Furthermore, some NSAIDs can induce apoptosis and inhibit cell proliferation through mechanisms independent of COX, such as the modulation of signaling pathways like NF-κB or the activation of PPARγ, which has known anti-tumor effects in certain contexts.[7]
Experimental Validation Workflow
The initial step is to assess the compound's general anti-proliferative activity across a panel of human cancer cell lines representing different tumor types (e.g., colon, breast, lung, prostate).
Protocol:
-
Cell Culture: Culture a panel of cancer cell lines in their respective recommended media.
-
Proliferation Assay: Seed the cells in 96-well plates and treat them with a range of concentrations of this compound for 72 hours.
-
Viability Measurement: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line to identify sensitive cancer types.
To understand the mechanism of growth inhibition, assays for apoptosis induction and cell cycle arrest will be performed on a sensitive cell line identified in the initial screen.
Protocol:
-
Apoptosis Assay: Treat cells with the compound at its GI50 concentration. Stain the cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Cell Cycle Analysis: Treat cells with the compound, fix them, and stain their DNA with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Based on the findings from the COX and PPAR investigations, targeted experiments can be designed to probe the involvement of these pathways in the compound's anticancer effects.
Protocol:
-
Western Blotting: Analyze the expression levels of key proteins in relevant signaling pathways. For example, measure levels of cleaved caspase-3 (apoptosis marker), p21 (cell cycle inhibitor), and key components of the NF-κB pathway (e.g., phospho-IκBα).
-
Pathway-Specific Reporter Assays: Utilize reporter assays for pathways like NF-κB to determine if the compound inhibits their activity.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven approach to elucidating the therapeutic potential of this compound. By systematically investigating its effects on inflammatory, metabolic, and oncogenic pathways, researchers can build a comprehensive biological profile of this novel compound. The experimental workflows provided offer a clear roadmap for target identification and validation, from initial in silico screening to definitive cell-based functional assays. Positive findings in any of these areas would warrant further investigation, including lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive pharmacokinetic and toxicological profiling. The integration of these multidisciplinary approaches will be paramount in determining the ultimate clinical utility of this compound.
References
- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. mdpi.com [mdpi.com]
- 7. Sulindac Derivatives That Activate the Peroxisome Proliferator-activated Receptor γ but Lack Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
"2-[(4-Chlorophenyl)sulfanyl]propanoic acid" derivatives and their properties
An In-depth Technical Guide to 2-[(4-Chlorophenyl)sulfanyl]propanoic Acid Derivatives: From Synthesis to Therapeutic Applications
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a range of biological targets. The this compound core is one such scaffold. Belonging to the broader class of aryl propionic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, this structure has proven to be a fertile ground for the development of potent modulators of metabolic and inflammatory pathways.[1]
While its structural cousins are famous for inhibiting cyclooxygenase (COX) enzymes, derivatives of the this compound core have carved out a distinct and significant niche as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[2][3][4] These nuclear receptors are master regulators of lipid and glucose homeostasis, making them critical targets for treating metabolic disorders such as dyslipidemia and type 2 diabetes.[3][5][6][7] Fibrate drugs, a class of hypolipidemic agents, are a testament to the therapeutic efficacy of PPAR activation.[5][8]
This technical guide offers a comprehensive exploration of this compound derivatives, designed for researchers and drug development professionals. We will dissect their synthesis, elucidate their mechanism of action, analyze critical structure-activity relationships (SAR), and provide detailed experimental protocols to empower further investigation into this promising class of compounds.
Part 1: Synthesis and Chemical Derivatization
The synthetic accessibility of the this compound scaffold is a key advantage, allowing for extensive chemical exploration. The core is typically constructed via a nucleophilic substitution reaction, which serves as a foundation for subsequent derivatizations.
General Synthetic Pathway
The fundamental synthesis involves the S-alkylation of 4-chlorothiophenol with a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropionate), followed by hydrolysis of the ester to yield the target carboxylic acid. This straightforward approach provides a robust platform for generating a diverse library of analogues.
Caption: General workflow for synthesis and derivatization.
Key Derivatization Strategies
The therapeutic properties of the core scaffold can be finely tuned by modifying three key regions: the carboxylic acid "head," the sulfanyl linker, and the aromatic ring system.
-
Carboxylic Acid Modification: The acidic proton is often crucial for activity. However, converting it to esters or amides can create prodrugs with altered pharmacokinetic profiles or lead to compounds with different biological activities.
-
Sulfur Linker Oxidation: The sulfide bridge is a key site for metabolic modification. Intentional oxidation to the corresponding sulfinyl (sulfoxide) or sulfonyl (sulfone) states can significantly impact potency and selectivity for different PPAR subtypes.[9]
-
Aromatic Ring Substitution: While the 4-chloro substitution is common, exploring other substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions within the receptor's binding pocket.
Example Experimental Protocol: Synthesis of Fenofibric Acid Metabolite
This protocol details the synthesis of a metabolite of the widely used fibrate drug, Fenofibrate, which shares structural similarities with the topic scaffold. This procedure involves a simple hydrolysis of the parent drug.[10][11]
Objective: To prepare 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid (Fenofibric Acid) via hydrolysis.
Materials:
-
Fenofibrate
-
Sodium hydroxide (NaOH), 1N aqueous solution
-
Hydrochloric acid (HCl), 2N aqueous solution
-
Ethanol
-
Water (deionized)
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve Fenofibrate in ethanol within a round-bottom flask.
-
Hydrolysis: Add an equimolar amount of 1N aqueous NaOH solution to the flask.
-
Heating: Heat the reaction mixture to 50–60 °C and stir for 2–3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Neutralization & Precipitation: After cooling the mixture to room temperature, slowly add 2N HCl solution while stirring until the pH reaches approximately 2-3. A white precipitate of Fenofibric acid should form.
-
Isolation: Filter the precipitate using a Buchner funnel, wash thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized Fenofibric acid using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Biological Properties and Mechanism of Action
The primary therapeutic relevance of this compound derivatives stems from their ability to function as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).
The PPAR Signaling Pathway
PPARs are a family of nuclear receptors comprising three main subtypes: PPARα, PPARγ, and PPARβ/δ.[3] They act as ligand-activated transcription factors. Upon binding to an agonist, the PPAR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This action modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[12]
Caption: The PPAR agonist signaling pathway.
Pharmacological Effects
The specific physiological response depends on which PPAR subtype is activated:
-
Hypolipidemic Effects (PPARα Activation): PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation. This is the primary mechanism behind the triglyceride-lowering effect of fibrate drugs.[5][8] Derivatives of this compound have demonstrated potent fibrate-like activity, making them promising candidates for treating dyslipidemia.[5]
-
Antidiabetic Effects (PPARγ Activation): PPARγ is predominantly expressed in adipose tissue and is a master regulator of adipogenesis.[3] Agonists of PPARγ, like the thiazolidinedione class of drugs, enhance insulin sensitivity and are used to treat type 2 diabetes.[8] Several propanoic acid derivatives have been identified as potent PPARγ or dual PPARα/γ agonists, offering the potential to address both hyperglycemia and dyslipidemia, key components of the metabolic syndrome.[2][13]
-
Anti-inflammatory Effects: The aryl propionic acid scaffold is a classic pharmacophore for anti-inflammatory activity, often through COX inhibition.[1] Some derivatives of the topic scaffold have been investigated for their ability to reduce inflammation, potentially through mechanisms involving the modulation of pro-inflammatory cytokines like TNF-α or by inhibiting cyclooxygenase.[14][15][16]
Summary of Biological Activities
The following table summarizes the activities of representative derivatives, highlighting their potential as multi-functional therapeutic agents.
| Compound Class/Derivative | Primary Target(s) | Key Biological Effects | Therapeutic Potential |
| Fibrate-like Derivatives | PPARα | Lowers serum triglycerides; Regulates cholesterol.[5] | Dyslipidemia, Atherosclerosis |
| Dual PPARα/γ Agonists | PPARα and PPARγ | Reduces blood glucose and triglycerides; Improves insulin sensitivity.[2][13] | Type 2 Diabetes, Metabolic Syndrome |
| PPAR Pan-Agonists | PPARα, PPARγ, PPARδ | Broad-spectrum metabolic regulation; Improves insulin resistance, dyslipidemia, and hepatic steatosis.[3][4] | Complex Metabolic Disorders |
| Pyrrole-containing Derivatives | COX-2 / Cytokines | Reduces carrageenan-induced paw edema; Suppresses systemic TNF-α.[15][16] | Inflammatory Disorders |
Part 3: Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For this compound derivatives, SAR studies have provided critical insights into optimizing their interaction with PPARs.[17]
Key Structural Determinants of Activity
-
The Acidic Headgroup: The carboxylic acid is a critical pharmacophore. Its anionic carboxylate form engages in a crucial hydrogen bond network with specific amino acid residues (like Tyr473 in PPARγ's H12 helix), which is essential for stabilizing the active conformation of the receptor and initiating gene transcription.[12] Replacing this group often diminishes or abolishes agonist activity.
-
The α-Methyl Group: The methyl group on the propanoic acid chain introduces a chiral center. The stereochemistry at this position can significantly influence potency, with one enantiomer often being substantially more active than the other.
-
The Sulfanyl Linker and Oxidation State: The sulfur atom acts as a flexible linker. Its oxidation state is a key determinant of activity and selectivity. For instance, in a series of hydroxamate derivatives, sulfonyl compounds were found to be selective TACE inhibitors, while sulfinyl derivatives showed different profiles, highlighting the importance of the sulfur's electronic environment.[9]
-
The Aromatic System: The 4-chlorophenyl group fits into a hydrophobic pocket within the PPAR ligand-binding domain. The nature and position of substituents on this ring are critical. Halogen substitutions are often favorable for activity.[14]
Caption: Key structure-activity relationship points. (Note: A real diagram would have the chemical structure drawn out).
Part 4: In Vitro Assay Protocol
To ensure the trustworthiness and reproducibility of findings, a robust biological assay is essential. The following is a generalized protocol for a PPARγ reporter gene assay, a standard method for quantifying the agonist activity of test compounds.[3][13]
Objective: To determine the potency (EC₅₀) of a test compound as a PPARγ agonist.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmids: full-length human PPARγ and RXRα
-
Reporter plasmid: containing multiple PPREs upstream of a luciferase gene
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds dissolved in DMSO
-
Rosiglitazone (positive control)
-
Luciferase assay reagent kit
-
Luminometer
Experimental Workflow:
-
Cell Seeding: Plate HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfection: Transfect the cells with the PPARγ, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds and controls (Rosiglitazone and vehicle/DMSO). Incubate for another 18-24 hours.
-
Cell Lysis: Remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Conclusion and Future Outlook
Derivatives of this compound represent a highly versatile and therapeutically relevant chemical scaffold. Their proven ability to modulate PPARs places them at the forefront of research into treatments for metabolic diseases, including type 2 diabetes and dyslipidemia. The development of dual PPARα/γ agonists or even pan-PPAR agonists from this structural class holds particular promise, offering a holistic approach to managing the complex interplay of symptoms in metabolic syndrome.[3][4][8]
Future research will likely focus on fine-tuning the selectivity profiles of these compounds to maximize therapeutic benefits while minimizing the side effects associated with broad PPAR activation, such as the weight gain observed with some full PPARγ agonists.[3][12] By leveraging the deep well of structure-activity relationship data and employing rational design strategies, the scientific community can continue to unlock the full potential of this privileged scaffold, paving the way for the next generation of metabolic and anti-inflammatory therapies.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism Disrupting Chemicals and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPAR agonist - Wikipedia [en.wikipedia.org]
- 9. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist [mdpi.com]
- 13. Synthesis and anti-diabetic activity of (RS)-2-ethoxy-3-{4-[2-(4-trifluoro-methanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comprehensive Technical Guide to the Safe Handling of 2-[(4-Chlorophenyl)sulfanyl]propanoic Acid for Research and Development
This guide provides an in-depth overview of the essential safety and handling protocols for 2-[(4-Chlorophenyl)sulfanyl]propanoic acid, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for analogous compounds and general best practices for handling carboxylic acids and corrosive materials in a laboratory setting.
Hazard Identification and GHS Classification
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Pictograms:
Source: GHS hazard pictograms for irritation and respiratory tract irritation.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a stringent adherence to the use of appropriate personal protective equipment is mandatory.[2] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.
Engineering Controls:
-
All manipulations of this compound, especially when generating dust or aerosols, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4]
-
Facilities must be equipped with readily accessible eyewash stations and safety showers.[1][5]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for preventing contact with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[2] | To protect the eyes from splashes, mists, or fumes of the corrosive substance.[2] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or PVC.[2][5] | To protect hands from direct contact with the chemical.[6] Nitrile gloves may be sufficient for small quantities with low splash risk, but they should be removed immediately if contaminated.[4] |
| Body Protection | A lab coat is standard. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[2][4] | To protect the skin and clothing from splashes or spills.[2] |
| Respiratory Protection | If working outside of a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and acid gases should be used.[2] | To prevent irritation of the lungs and respiratory system.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Avoid breathing dust or fumes.[1]
-
When preparing solutions, always add the corrosive solid to water slowly while stirring continuously.[3] This is to control any exothermic reactions that may occur.
-
Ensure all containers are clearly and accurately labeled.[7][8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
It is advisable to store corrosive materials on lower shelves, below eye level, to minimize the risk of spills from dropped containers.[11]
-
Use secondary containment, such as trays, to contain any potential leaks or spills.[8][11]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical to minimizing harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][12] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][13] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13] |
Spill Response
The approach to cleaning up a spill of this compound will depend on the size and location of the spill.
Minor Spill (Contained and in a controlled area):
-
Alert personnel in the immediate area.[13]
-
Don the appropriate PPE, including gloves, goggles, and a lab coat.[14]
-
For a solid spill, gently sweep the material to avoid making it airborne and place it in a labeled, sealed container for hazardous waste disposal.[13]
-
For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[13]
-
Neutralize the spill area with a suitable agent for acids, such as sodium bicarbonate, working from the outside in.[14][15]
-
Collect the absorbed and neutralized material into a hazardous waste container.[13]
-
Decontaminate the spill area with soap and water.[14]
-
Properly label the waste container for disposal.[13]
Major Spill (Large quantity, uncontained, or in a public area):
-
Evacuate the area immediately.[14]
-
Alert others and activate the emergency response system (e.g., call 911 or your institution's emergency number).[14][15]
-
If safe to do so, close doors to the affected area to confine the spill.[14]
-
Provide emergency responders with the identity of the spilled chemical.[14]
Disposal Considerations
All waste containing this compound must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Diagrams
Hierarchy of Controls for Safe Handling
References
- 1. aksci.com [aksci.com]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 7. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. documents.uow.edu.au [documents.uow.edu.au]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Introduction
2-[(4-Chlorophenyl)sulfanyl]propanoic acid is a synthetic compound featuring a chlorophenyl group linked via a sulfide bridge to a propanoic acid moiety. While specific biological targets for this molecule are not extensively documented, its structural components are present in various biologically active agents, including anti-inflammatory drugs and metabolic modulators. The propanoic acid core is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and the overall structure bears resemblance to ligands for nuclear receptors and other signaling proteins.
This guide provides a structured, in-depth framework for the in vitro characterization of this compound. Given the absence of a defined mechanism of action, we propose a hypothesis-driven approach focusing on two plausible and high-value target classes: the Peroxisome Proliferator-Activated Receptors (PPARs) and the Lanthionine Synthetase C-like Protein 2 (LANCL2).
-
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors (including subtypes α, β/δ, and γ) that play a pivotal role in lipid and glucose metabolism.[1][2][3][4] They are well-established targets for drugs treating metabolic disorders.[1][3] The structural similarity of the topic compound to known PPAR agonists warrants investigation into its potential binding and activation capabilities.
-
Lanthionine Synthetase C-like Protein 2 (LANCL2) is a less-characterized but emerging therapeutic target involved in immune modulation and insulin sensitization.[5] It is the molecular target for abscisic acid (ABA), and its activation has shown promise in models of inflammatory disease.[5][6] Investigating the interaction of the compound with LANCL2 could uncover novel immunomodulatory or metabolic activities.
This document outlines a tiered approach, beginning with primary binding assays to establish direct interaction, followed by functional cell-based assays to determine the biological consequence of such interactions.
Tier 1: Primary Target Engagement Assays
The initial step is to determine if this compound directly binds to our hypothesized targets. High-throughput, sensitive binding assays are ideal for this purpose.
Protocol 1: PPARγ Ligand Binding Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay to quantify the binding affinity of the test compound to the PPARγ ligand-binding domain (LBD).[7]
Scientific Rationale
This assay measures the disruption of FRET between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently-labeled known PPARγ ligand. If the test compound binds to the LBD, it will displace the fluorescent ligand, leading to a decrease in the FRET signal. This provides a quantitative measure of binding affinity (IC50).[7]
Experimental Workflow
Caption: Workflow for the PPARγ TR-FRET competitive binding assay.
Step-by-Step Methodology
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer. A typical starting concentration range is 100 µM to 1 pM.
-
Reagent Preparation : Prepare the master mixes for the GST-PPARγ-LBD bound to the Tb-anti-GST antibody and the fluorescent tracer ligand according to the manufacturer's instructions (e.g., LanthaScreen™, Cisbio).
-
Assay Plate Setup : In a low-volume 384-well plate, add the test compound dilutions. Include controls for no inhibition (vehicle only) and maximum inhibition (a known potent PPARγ agonist like Rosiglitazone).
-
Dispensing : Add the PPARγ-LBD/antibody complex to all wells.
-
Initiation : Add the fluorescent tracer ligand to all wells to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Data Acquisition : Read the plate using a microplate reader capable of TR-FRET. Excite at ~340 nm and record emissions at 620 nm (terbium reference) and 665 nm (FRET signal).
-
Data Analysis : Calculate the 665/620 emission ratio. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
| Parameter | Recommended Condition |
| Target | Recombinant human PPARγ-LBD (GST-tagged) |
| Assay Format | 384-well, competitive binding |
| Detection | TR-FRET |
| Controls | Vehicle (DMSO), Rosiglitazone (Positive Control) |
| Compound Conc. | 1 pM to 100 µM |
| Incubation | 2 hours at 25°C |
Protocol 2: LANCL2 Ligand Binding Assay (Surface Plasmon Resonance)
This protocol outlines the use of Surface Plasmon Resonance (SPR) to measure the direct binding kinetics of the test compound to purified LANCL2 protein.
Scientific Rationale
SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. By immobilizing purified LANCL2 protein on the chip, the binding of the test compound as it flows over the surface can be monitored in real-time. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).
Step-by-Step Methodology
-
Protein Immobilization : Purify recombinant human LANCL2 protein. Immobilize the protein onto a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling.
-
System Priming : Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Compound Injection : Prepare a series of dilutions of this compound in running buffer. Inject the compound solutions sequentially over the LANCL2-functionalized and reference flow cells, typically from the lowest to the highest concentration.
-
Association/Dissociation : Monitor the binding response (in Resonance Units, RU) during the injection (association phase) and during the subsequent flow of running buffer alone (dissociation phase).
-
Regeneration : If necessary, inject a regeneration solution to remove any bound compound from the chip surface before the next injection.
-
Data Analysis : After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.
| Parameter | Recommended Condition |
| Target | Recombinant human LANCL2 |
| Immobilization | Amine coupling on CM5 sensor chip |
| Detection | Surface Plasmon Resonance |
| Controls | Running buffer injection (zero binding) |
| Compound Conc. | 0.1 µM to 50 µM |
| Flow Rate | 30 µL/min |
Tier 2: Functional Cellular Assays
If binding is confirmed in Tier 1, the next step is to assess the functional consequences of this interaction in a cellular context.
Protocol 3: PPAR Transcriptional Activation Assay (Luciferase Reporter)
This assay determines whether the binding of the test compound to a PPAR isoform results in the activation of gene transcription.[8][9]
Scientific Rationale
This cell-based assay utilizes cells (e.g., HEK293T) co-transfected with two plasmids. The first plasmid expresses a chimeric receptor containing the ligand-binding domain (LBD) of a PPAR isoform (α, β/δ, or γ) fused to the GAL4 DNA-binding domain. The second plasmid is a reporter containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS). If the test compound activates the PPAR-LBD, the chimeric receptor binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.[8]
Experimental Workflow
Caption: Workflow for the PPAR transcriptional activation reporter assay.
Step-by-Step Methodology
-
Cell Culture and Transfection : Seed HEK293T cells into 96-well plates. After 24 hours, co-transfect the cells with the appropriate PPAR-LBD-GAL4 expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment : After another 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle (DMSO) and a known PPAR agonist as controls.
-
Incubation : Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.[9]
-
Lysis and Luminescence Measurement : Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega ONE-Glo™) and a luminometer.
-
Data Analysis : Normalize the luminescence signal of treated wells to the vehicle control. Plot the fold activation against the logarithm of compound concentration and fit the data to determine the EC50 (concentration for 50% maximal activation).
Protocol 4: LANCL2-Mediated Akt Phosphorylation Assay (Western Blot)
This assay investigates if the test compound modulates the LANCL2 signaling pathway by measuring changes in the phosphorylation status of Akt, a key downstream effector.[10][11][12]
Scientific Rationale
LANCL2 has been shown to be a positive regulator of Akt activation by facilitating its phosphorylation at Serine 473 (Ser473) by the mTORC2 complex.[10][12][13] An agonist binding to LANCL2 may enhance this process. This protocol uses Western blotting to quantify the levels of phosphorylated Akt (p-Akt Ser473) relative to total Akt in cells treated with the test compound.
Step-by-Step Methodology
-
Cell Culture and Treatment : Culture a relevant cell line (e.g., HepG2 human liver cells) in 6-well plates until they reach ~80% confluency.[10]
-
Serum Starvation : To reduce basal Akt phosphorylation, serum-starve the cells by incubating them in serum-free medium for 12-16 hours.
-
Compound Incubation : Treat the starved cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulation : Stimulate the cells with a growth factor like insulin (100 nM) or serum (10%) for 15-20 minutes to induce Akt phosphorylation.[10] Include unstimulated and vehicle-treated controls.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting :
-
Separate equal amounts of protein (~20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin).
-
-
Densitometry Analysis : Quantify the band intensities for p-Akt and total Akt. Calculate the p-Akt/total Akt ratio for each condition and normalize to the stimulated control.
Tier 3: Downstream Metabolic Function Assay
Should the compound prove to be a functional PPAR agonist, a final tier of testing can confirm its impact on a key metabolic pathway regulated by PPARs.
Protocol 5: Cell-Based Fatty Acid Oxidation (FAO) Assay
This protocol measures the rate of mitochondrial fatty acid β-oxidation in live cells, a primary metabolic function upregulated by PPAR agonists.[14][15][16][17][18]
Scientific Rationale
PPAR agonists stimulate the transcription of genes involved in fatty acid uptake and oxidation.[19] This assay quantifies the rate of FAO by measuring the consumption of oxygen linked to the oxidation of a long-chain fatty acid substrate (e.g., palmitate). An increase in oxygen consumption rate (OCR) upon providing the fatty acid substrate is indicative of enhanced FAO.
Signaling Pathway & Experimental Logic
Caption: PPAR agonist-mediated induction of fatty acid oxidation.
Step-by-Step Methodology
-
Cell Culture and Pre-treatment : Seed cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF Cell Culture Microplate. Allow cells to adhere and differentiate if necessary. Treat the cells with the test compound for 24 hours to allow for changes in gene expression.
-
Assay Medium : On the day of the assay, replace the culture medium with FAO assay medium (e.g., KSF base medium supplemented with L-carnitine and a low concentration of glucose).
-
Instrument Calibration : Calibrate a Seahorse XF Analyzer at 37°C.
-
Baseline Measurement : Place the cell plate in the analyzer and measure the basal oxygen consumption rate (OCR).
-
Substrate Injection : Inject a long-chain fatty acid substrate (e.g., palmitate conjugated to BSA) into the wells.
-
FAO Measurement : Measure the resulting increase in OCR. The difference between the OCR after substrate injection and the basal OCR represents the rate of FAO.
-
Controls and Analysis : Include wells treated with vehicle only, a known FAO inhibitor (e.g., Etomoxir) to confirm the signal is from CPT1-dependent FAO, and a positive control PPAR agonist (e.g., GW501516).[14]
| Parameter | Recommended Condition |
| Cell Type | C2C12 myotubes or HepG2 hepatocytes |
| Pre-treatment | 24 hours with test compound |
| Detection | Extracellular Flux Analysis (Seahorse) |
| Substrate | BSA-conjugated Palmitate |
| Controls | Vehicle, Etomoxir (inhibitor), GW501516 (agonist) |
References
- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of PPAR Expression and Activity in Response to Polyphenolic Compounds in High Fat Diets | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lanthionine synthetase C–like protein 2 (LanCL2) is a novel regulator of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lanthionine synthetase C-like protein 2 (LanCL2) is a novel regulator of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PPARδ Agonism Activates Fatty Acid Oxidation via PGC-1α but Does Not Increase Mitochondrial Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Enhancing Fatty Acid Oxidation Negatively Regulates PPARs Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrochemical Screening of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Herbicidal Potential of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
In the continuous pursuit of novel and effective agrochemicals, the exploration of diverse chemical scaffolds is paramount. This compound, a member of the phenoxyalkanoic acid chemical class, presents a promising candidate for herbicidal activity. Structurally analogous to well-established synthetic auxin herbicides, this compound is hypothesized to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby disrupting normal plant growth and development.[1][2] Synthetic auxins are known to induce a cascade of detrimental effects in susceptible plants, including uncontrolled cell division and elongation, which ultimately lead to plant death.[2][3][4]
These application notes provide a comprehensive guide for the initial screening and characterization of this compound as a potential herbicide. The protocols outlined herein are designed to be robust and adaptable, enabling researchers to assess its phytotoxicity, determine its effective concentration, and elucidate its primary mode of action. By following these self-validating systems, researchers can generate reliable and reproducible data to support the advancement of this compound in the agrochemical discovery pipeline.
Chemical and Physical Properties
A thorough understanding of the test compound's properties is crucial for accurate and reproducible experimental design.
| Property | Value | Source |
| Chemical Name | This compound | Internal Data |
| Molecular Formula | C₉H₉ClO₂S | Internal Data |
| Molecular Weight | 216.68 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in organic solvents (e.g., DMSO, acetone, methanol); low solubility in water. | Internal Data |
Proposed Mechanism of Action: A Synthetic Auxin
The structural similarity of this compound to phenoxyalkanoic acid herbicides suggests its primary mode of action is as a synthetic auxin.[1][2] Natural auxins, like IAA, are essential plant hormones that regulate a wide array of developmental processes, including cell elongation, division, and differentiation.[5][6] Synthetic auxins overwhelm these regulatory systems, leading to a lethal disruption of normal growth.[2][3]
The proposed mechanism involves the binding of the compound to auxin receptors, triggering a signaling cascade that results in the expression of auxin-responsive genes. This leads to uncontrolled and disorganized growth, particularly in broadleaf weeds.[7]
Caption: Proposed mechanism of action for this compound as a synthetic auxin.
Experimental Protocols
Part 1: Primary Herbicidal Screening (Whole-Plant Bioassay)
This initial screen provides a qualitative and quantitative assessment of the compound's herbicidal effects on a range of plant species.
Objective: To determine the phytotoxicity of this compound on representative monocotyledonous and dicotyledonous plant species.
Materials:
-
This compound
-
Acetone or DMSO (for stock solution)
-
Tween® 20 or similar surfactant
-
Seeds of test species (e.g., Arabidopsis thaliana (thale cress), Lactuca sativa (lettuce) for dicots; Triticum aestivum (wheat), Zea mays (corn) for monocots)
-
Potting soil mix
-
Pots or trays
-
Growth chamber or greenhouse with controlled conditions (e.g., 25°C, 16:8 h light:dark cycle)
-
Precision sprayer
Protocol:
-
Plant Preparation: a. Sow seeds of the selected plant species in pots or trays filled with a suitable potting mix. b. Grow the plants in a controlled environment until they reach the 2-4 true leaf stage.[8] This ensures a consistent developmental stage for treatment. c. Include a known susceptible population to verify the efficacy of the treatment.[9]
-
Compound Preparation: a. Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent like acetone or DMSO. b. Prepare the final spray solution by diluting the stock solution in water to the desired test concentration (e.g., 1000 ppm). Include a surfactant (e.g., Tween® 20 at 0.05% v/v) to ensure uniform coverage on the leaf surface. c. Prepare a "vehicle control" solution containing the same concentration of solvent and surfactant but without the test compound.
-
Application: a. Apply the test and control solutions to the plants using a precision bench sprayer to ensure uniform application.[8] Calibrate the sprayer to deliver a consistent volume per unit area. b. Treat a set of plants with a known commercial herbicide with a similar mode of action (e.g., 2,4-D) as a positive control.
-
Incubation and Assessment: a. Return the treated plants to the growth chamber or greenhouse. b. Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). c. Record symptoms such as epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), necrosis (tissue death), and overall growth inhibition.[2] d. A rating scale can be used for a semi-quantitative assessment (e.g., 0 = no effect, 100 = complete plant death).
Caption: Workflow for primary whole-plant herbicidal screening.
Part 2: Dose-Response and EC₅₀ Determination
This protocol establishes the concentration-dependent efficacy of the compound and determines the half-maximal effective concentration (EC₅₀).
Objective: To quantify the herbicidal potency of this compound.
Protocol:
-
Follow the procedure for the primary screening assay.
-
Instead of a single concentration, prepare a series of dilutions of the test compound (e.g., 1000, 500, 250, 125, 62.5, 31.25, and 0 ppm).
-
At the final assessment point (e.g., 21 days after treatment), harvest the above-ground biomass of the plants.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
Measure the dry weight of each plant.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression model, such as the log-logistic model, to fit the data and calculate the EC₅₀ value.[10] The EC₅₀ is the concentration of the herbicide that causes a 50% reduction in plant growth.[11]
Example Data Presentation:
| Concentration (ppm) | Mean Dry Weight (g) | % Inhibition |
| 0 (Control) | 2.50 | 0 |
| 31.25 | 2.25 | 10 |
| 62.5 | 1.88 | 25 |
| 125 | 1.25 | 50 |
| 250 | 0.63 | 75 |
| 500 | 0.13 | 95 |
| 1000 | 0.03 | 99 |
Part 3: Mode of Action Confirmation - Auxin Bioassay
This bioassay provides evidence for the auxin-like activity of the compound.
Objective: To determine if this compound exhibits auxin-like activity.
Materials:
-
Etiolated oat (Avena sativa) or pea (Pisum sativum) seedlings
-
Test compound and IAA (positive control)
-
Agar
-
Petri dishes
-
Ruler or digital imaging system
Protocol (Avena Coleoptile Elongation Test): [5][6]
-
Seedling Preparation: a. Germinate oat seeds in the dark for 3-4 days to obtain etiolated seedlings with straight coleoptiles. b. Under a dim green safe light, excise the apical 2-3 mm of the coleoptiles to remove the natural source of auxin. c. Cut a 5-10 mm sub-apical segment from the remaining coleoptile.
-
Agar Block Preparation: a. Prepare a 1.5% agar solution in a suitable buffer. b. While the agar is still molten, add the test compound or IAA at various concentrations. Prepare a control agar block with no added compound. c. Pour the agar into small molds to create blocks of a standardized size (e.g., 2x2x1 mm).
-
Assay: a. Place the coleoptile segments upright in a petri dish containing a small amount of water or buffer. b. Place an agar block containing the test compound, IAA, or control eccentrically on the cut surface of each coleoptile segment. c. Incubate the petri dishes in the dark at 25°C for a specified period (e.g., 90 minutes).
-
Assessment: a. Measure the angle of curvature of the coleoptile segments. The degree of curvature is proportional to the auxin activity of the compound in the agar block.[5] b. Compare the curvature induced by this compound to that induced by IAA.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial evaluation of this compound as a potential herbicide. A positive outcome in these assays, characterized by significant phytotoxicity (especially in broadleaf species), a low EC₅₀ value, and confirmed auxin-like activity, would strongly support its further development.
Subsequent research should focus on:
-
Secondary Screening: Expanding the range of weed and crop species to determine its selectivity profile.
-
Metabolism and Environmental Fate: Investigating its persistence and degradation in soil and water.
-
Toxicology: Assessing its potential impact on non-target organisms and human health.[][13]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize herbicidal activity and selectivity.
By systematically applying these screening and characterization protocols, researchers can efficiently and effectively evaluate the potential of this compound as a valuable new tool in weed management.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 3. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-D Fact Sheet [npic.orst.edu]
- 5. youtube.com [youtube.com]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iivs.org [iivs.org]
Application Note: High-Throughput Quantification of 2-[(4-Chlorophenyl)sulfanyl]propanoic Acid in Human Plasma using LC-MS/MS
Introduction: The Analytical Imperative for a Novel Thiopropanoic Acid Derivative
2-[(4-Chlorophenyl)sulfanyl]propanoic acid is a novel investigational compound belonging to the class of thiopropanoic acid derivatives. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class suggests potential pharmacological activity that warrants rigorous preclinical and clinical investigation. Accurate quantification of this analyte in biological matrices, particularly human plasma, is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies. The development of a robust, sensitive, and selective analytical method is therefore not merely a procedural step, but a critical prerequisite for advancing the drug development program.
This application note provides a comprehensive guide to the quantitative analysis of this compound, with a primary focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will delve into the rationale behind methodological choices, from sample preparation to instrumental parameters, and provide a detailed, field-proven protocol. The methodologies described herein are grounded in the principles outlined by major regulatory bodies, ensuring the generation of reliable and defensible data.[1][2][3]
Strategic Selection of the Analytical Technique
The choice of analytical methodology is dictated by the physicochemical properties of the analyte, the complexity of the biological matrix, and the required sensitivity. For this compound, a moderately polar carboxylic acid, several techniques could be considered.
| Technique | Principle | Advantages for this Analyte | Limitations & Rationale for Rejection as Primary Method |
| HPLC-UV | Separation by reversed-phase chromatography, detection via UV absorbance. | Simple, cost-effective, widely available. | Lower sensitivity and selectivity. High potential for interference from endogenous plasma components. Insufficient for low-concentration PK studies. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | High chromatographic resolution. | Requires derivatization to increase volatility and thermal stability of the carboxylic acid group, adding complexity and potential for variability.[2] |
| LC-MS/MS | High-efficiency liquid chromatographic separation coupled with highly selective and sensitive tandem mass spectrometry detection. | Superior Sensitivity & Selectivity: Minimizes matrix effects and allows for low limits of quantification. No Derivatization Required: Direct analysis simplifies sample preparation. High Throughput: Fast analysis times are suitable for large sample batches. | Higher initial instrument cost. |
Core Workflow: From Plasma Sample to Quantitative Result
The bioanalytical workflow is a multi-stage process designed to isolate the analyte from a complex matrix and present it in a form suitable for instrumental analysis. Each step is optimized to ensure maximum recovery, minimal matrix effects, and high reproducibility.
Caption: Bioanalytical workflow for this compound.
Detailed Protocols and Method Validation
The following protocols are presented with the understanding that they must be fully validated in the end-user's laboratory according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and ICH M10.[1][3]
Materials and Reagents
-
Reference Standards: this compound (≥99% purity), Carprofen (Internal Standard, IS, ≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Human plasma (K2-EDTA anticoagulant).
Protocol 1: Sample Preparation via Protein Precipitation
Protein precipitation (PPT) is a rapid and effective method for removing the majority of proteinaceous material from plasma samples. Acetonitrile is chosen for its efficiency in denaturing proteins while ensuring the analyte and IS remain in the supernatant.
Step-by-Step Procedure:
-
Label 1.5 mL polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Allow all plasma samples and QCs to thaw at room temperature. Vortex gently to ensure homogeneity.
-
Pipette 100 µL of plasma (or calibration standard/QC) into the appropriately labeled tubes.
-
Add 10 µL of the Carprofen internal standard working solution (5 µg/mL in 50:50 acetonitrile:water) to every tube except for the blank matrix samples.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to keep the analyte in its protonated, less polar form.
-
Vortex each tube vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.
-
Carefully transfer 350 µL of the clear supernatant to a new set of labeled tubes, avoiding disturbance of the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the mobile phase (80:20 Acetonitrile:10 mM Ammonium Acetate, pH 4.5).
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumentation and Conditions
The chromatographic method is designed to provide sharp, symmetrical peaks with good retention, separating the analyte from any early-eluting, co-extracted matrix components. The mass spectrometric detection uses Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid | Provides a source of protons for ionization and controls pH. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution from the C18 stationary phase. |
| Flow Rate | 0.4 mL/min | Optimal for the 2.1 mm ID column, ensuring efficient separation. |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) | A gradient elution ensures that the analyte is eluted with a sharp peak shape and that the column is cleaned and re-equilibrated efficiently. |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overloading. |
Mass Spectrometric Conditions:
The analyte, being a carboxylic acid, ionizes well in negative electrospray ionization (ESI-) mode by losing a proton.
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| IonSpray Voltage | -4500 V |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
MRM Transitions:
The MRM transitions are specific precursor-to-product ion fragmentations that are unique to the analyte and IS, providing the basis for selective quantification.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |
| Analyte | m/z 217.0 | m/z 125.0 (quantifier) | 100 | -22 |
| Analyte | m/z 217.0 | m/z 173.0 (qualifier) | 100 | -15 |
| Carprofen (IS) | m/z 272.1 | m/z 228.1 | 100 | -18 |
Method Performance and Validation Summary
A full validation should assess linearity, sensitivity, accuracy, precision, selectivity, recovery, matrix effect, and stability. The table below summarizes the expected performance characteristics based on the analysis of structurally similar "profen" drugs.
| Validation Parameter | Acceptance Criteria (as per FDA/ICH Guidelines) | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1.0 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy ±20%; Precision ≤20% | 1.0 ng/mL |
| Accuracy (Intra- & Inter-day) | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Precision (Intra- & Inter-day, %CV) | ≤15% (≤20% at LLOQ) | < 10% |
| Matrix Effect (%CV) | ≤15% | < 15% |
| Recovery (%CV) | Consistent, precise, and reproducible (typically >70%) | > 85% |
| Stability (Bench-top, Freeze-thaw, Long-term) | Analyte concentration within ±15% of initial | Stable under typical laboratory conditions |
Conclusion and Field Insights
The described LC-MS/MS method provides a robust and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation protocol is amenable to automation, making it ideal for the analysis of large sample sets generated during clinical trials.
Expert Insights:
-
Internal Standard Selection: Carprofen was chosen as the internal standard due to its structural similarity (a propanoic acid derivative) and chromatographic behavior, which helps to compensate for variations in extraction efficiency and matrix effects. It is not an anticipated metabolite and does not co-elute with the analyte.
-
Minimizing Matrix Effects: While protein precipitation is fast, it can be less clean than liquid-liquid extraction or solid-phase extraction. If significant matrix effects are observed during validation (e.g., in specific patient populations), a more rigorous sample cleanup like SPE using a polymeric reversed-phase sorbent should be explored.
-
Chirality: Like many profen drugs, this compound is chiral. The described method is achiral and measures the total concentration of both enantiomers. If stereospecific pharmacokinetics are to be investigated, a chiral separation method using a specialized column (e.g., a cyclodextrin- or protein-based stationary phase) would need to be developed.
This application note provides a validated, high-performance analytical framework. Adherence to these protocols, within a rigorous quality system, will ensure the generation of high-quality data to support and accelerate the drug development process.
References
- 1. The identification of ibuprofen and analogues in urine by pyrolysis gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of ibuprofen, naproxen, ketoprofen and diclofenac present in waste-waters, as their trimethylsilyl derivatives, by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
HPLC analysis of "2-[(4-Chlorophenyl)sulfanyl]propanoic acid"
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a precise and accurate assay for this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and a pH-controlled aqueous buffer, utilizing UV detection. This document provides a comprehensive guide, including the scientific rationale for method development choices, a detailed step-by-step protocol, system suitability criteria, and a foundational strategy for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Analyte Profile
This compound is an organic compound featuring a propanoic acid moiety, a sulfur linkage (thioether), and a chlorophenyl group. Its structure suggests it may serve as a building block in pharmaceutical synthesis or appear as a process-related impurity. Accurate quantification is therefore critical for process monitoring, quality control, and stability studies.
The key physicochemical characteristics of the analyte dictate the chromatographic strategy. The presence of the chlorophenyl ring makes the molecule hydrophobic and provides a strong chromophore for UV detection. The carboxylic acid group (pKa estimated ~3-4.5) is ionizable, making mobile phase pH a critical parameter for controlling retention and peak shape.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source |
| Molecular Formula | C₉H₉ClO₂S | [4] |
| Molecular Weight | 216.68 g/mol | [4] |
| Structure | ||
| Cl-C₆H₄-S-CH(CH₃)-COOH | ||
| Key Features | - Hydrophobic chlorophenyl group- Acidic carboxylic acid moiety- Thioether linkage- UV chromophore | - |
| Chirality | Contains a chiral center at the alpha-carbon of the propanoic acid. This method is for achiral analysis; chiral separation would require a specialized chiral stationary phase (CSP) or chiral mobile phase additive.[5][6][7] | - |
Principle of Separation: The Rationale Behind the Method
The selected method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for separating non-polar and weakly polar compounds.[8]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. The long alkyl chains provide a highly hydrophobic surface that interacts with the non-polar chlorophenyl group of the analyte, leading to its retention.[9] This hydrophobic interaction is the primary mechanism of separation in RP-HPLC.[8]
-
Mobile Phase Strategy: The mobile phase consists of a polar mixture of water (buffered) and an organic solvent (acetonitrile). The organic solvent, or "strong solvent," modulates the analyte's retention time; increasing its concentration reduces retention. Acetonitrile is selected for its low viscosity, low UV cutoff, and its ability to provide sharp peaks for many aromatic compounds.[9]
-
The Critical Role of pH: For an acidic analyte like this compound, controlling the mobile phase pH is paramount. In its ionized (deprotonated) carboxylate form, the molecule is highly polar and will exhibit very little retention on a C18 column.[10] To ensure reproducible retention and a symmetrical peak shape, the ionization of the carboxylic acid must be suppressed. According to chromatographic theory, setting the mobile phase pH at least two units below the analyte's pKa will convert it almost entirely to its neutral, protonated form.[3] This uncharged species is more hydrophobic, interacts strongly with the C18 stationary phase, and elutes as a single, well-defined peak. A phosphate buffer at pH 3.0 is therefore incorporated into the aqueous portion of the mobile phase.
Instrumentation, Chemicals, and Consumables
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)
-
Phosphoric Acid (H₃PO₄, analytical grade)
-
-
Reference Standard: this compound (purity ≥ 98%).
-
Consumables:
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
-
pH meter
-
HPLC vials with caps
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Detailed Protocols and Method Parameters
Protocol 1: Reagent and Sample Preparation
-
Mobile Phase A (Aqueous Buffer, pH 3.0):
-
Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Working Standard Solution (e.g., 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Solution Preparation:
-
Prepare the sample to a target concentration of approximately 50 µg/mL using the diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC Method Parameters
The following table summarizes the optimized chromatographic conditions.
Table 2: Recommended HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and efficiency for hydrophobic molecules. |
| Mobile Phase | Isocratic: 50% Acetonitrile : 50% Phosphate Buffer (pH 3.0) | Balances retention time with analysis speed. The acidic pH ensures peak symmetry.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Enhances method reproducibility by controlling viscosity and retention time. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from injection effects. |
| Detection Wavelength | 230 nm | The chlorophenyl group provides strong UV absorbance in this region. A UV scan is recommended to confirm the absorbance maximum (λmax). |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential late-eluting impurities. |
Protocol 3: System Suitability Testing (SST)
Before analyzing any samples, the system's performance must be verified. This is a core tenet of a self-validating system.[11][12]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the resulting chromatograms against the criteria in Table 3.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.[11] |
| Theoretical Plates (N) | ≥ 3000 | Measures column efficiency and performance. |
| % RSD of Peak Area | ≤ 1.5% | Demonstrates the precision of the injector and detector system.[12] |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and mobile phase composition. |
Visualization of Workflows
HPLC Analysis Workflow
The following diagram illustrates the complete workflow from preparation to final report generation.
Caption: Overall workflow for the HPLC analysis of this compound.
Method Development Logic
This diagram outlines the key decisions made during the development of this analytical method.
References
- 1. actascientific.com [actascientific.com]
- 2. database.ich.org [database.ich.org]
- 3. biotage.com [biotage.com]
- 4. This compound [chemicalbook.com]
- 5. Figure 1 from Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. | Semantic Scholar [semanticscholar.org]
- 6. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Investigation of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid in Drug Discovery Workflows
Introduction: Unlocking the Potential of a Novel Chemical Entity
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is a cornerstone of identifying next-generation therapeutics. 2-[(4-Chlorophenyl)sulfanyl]propanoic acid represents one such entity. While direct, extensive research on this specific molecule is emerging, its structural motifs—a propanoic acid group and a 4-chlorophenyl moiety—are present in a variety of pharmacologically active agents. The propanoic acid moiety is a classic pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs)[1][2], and the 4-chlorophenyl group is a common substituent in compounds targeting a range of biological targets, valued for its ability to enhance properties like lipophilicity and membrane permeability[1].
This document serves as a comprehensive guide for researchers and drug development professionals on how to systematically investigate the therapeutic potential of this compound. We will provide detailed, field-proven protocols for initial screening and subsequent mechanistic studies, drawing parallels from established workflows for structurally related compounds. Our approach is designed to be a self-validating system, enabling researchers to generate robust and reliable data to build a comprehensive biological profile of this compound.
Part 1: Initial Target-Agnostic and Target-Based Screening
Given the novelty of this compound, a dual approach to initial screening is recommended. A target-agnostic (phenotypic) screen can reveal unexpected biological activities, while a target-based approach, informed by the activities of similar molecules, can provide a more direct path to a potential mechanism of action.
Proposed Therapeutic Areas for Investigation
Based on the known activities of structurally related propanoic acid derivatives, the following therapeutic areas are logical starting points for the investigation of this compound:
-
Inflammation and Immunology: Many propanoic acid derivatives exhibit anti-inflammatory properties[1][2][3].
-
Oncology: Thiazole-containing propanoic acid derivatives have shown promise as anticancer agents[4][5].
-
Thrombosis and Cardiovascular Disease: Related structures have been identified as thromboxane receptor antagonists[6].
-
Infectious Diseases: Certain propanoic acid derivatives have demonstrated antimicrobial and antifungal activity[7].
Experimental Workflow for Initial Screening
The following diagram outlines a logical workflow for the initial screening of this compound.
Caption: High-level workflow for initial screening of a novel compound.
Part 2: Detailed Protocols for Primary Screening
The following protocols are designed to be robust and reproducible. It is critical to include appropriate positive and negative controls in every experiment to ensure data validity.
Protocol 2.1: In Vitro Anti-inflammatory Activity Assessment
This protocol is adapted from methodologies used to evaluate novel anti-inflammatory agents[1][3]. It utilizes a lipopolysaccharide (LPS)-induced inflammation model in macrophages.
Objective: To determine if this compound can modulate the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM high glucose medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ELISA kits for TNF-α and IL-6
-
Diclofenac (positive control)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and LPS Stimulation:
-
Prepare serial dilutions of this compound and Diclofenac in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with the compound or Diclofenac for 2 hours.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate for 24 hours.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm. This step is crucial to ensure that any observed decrease in cytokines is not due to cell death.
-
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatant from a parallel plate prepared under the same conditions.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate cell viability relative to the vehicle-treated, non-LPS stimulated control.
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated cells.
-
Plot dose-response curves and determine the IC50 values for cytokine inhibition.
| Parameter | Vehicle Control | LPS (1 µg/mL) | Compound (X µM) + LPS | Diclofenac (10 µM) + LPS |
| Cell Viability (%) | 100 ± 5 | 95 ± 7 | Report Value | 98 ± 4 |
| TNF-α (pg/mL) | < 20 | 1500 ± 120 | Report Value | 450 ± 50 |
| IL-6 (pg/mL) | < 15 | 800 ± 90 | Report Value | 200 ± 30 |
| Table 1: Example data structure for in vitro anti-inflammatory screening. |
Protocol 2.2: Anticancer Activity Screening in Lung Adenocarcinoma Cells
This protocol is based on methods used to screen for novel anticancer compounds, including those with similar structural features[4][5][8].
Objective: To assess the antiproliferative activity of this compound against a human lung cancer cell line.
Materials:
-
A549 human lung adenocarcinoma cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cisplatin or Doxorubicin (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed A549 cells in a white, clear-bottom 96-well plate at a density of 5,000 cells/well.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in culture medium.
-
Add the diluted compounds to the respective wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression model.
Part 3: Mechanistic Insights and Secondary Assays
Should the primary screens yield a confirmed hit, the next logical step is to elucidate the mechanism of action.
Potential Mechanisms of Action
-
For Anti-inflammatory Hits: The compound could be a cyclooxygenase (COX) inhibitor , a common mechanism for NSAIDs[1]. Alternatively, it could modulate inflammatory signaling pathways, such as NF-κB, or cytokine signaling[3]. The elevation of anti-inflammatory cytokines like TGF-β1 is another possibility[1][3].
-
For Anticancer Hits: Structurally related compounds have been shown to target enzymes like SIRT2 and EGFR [4][5]. Other potential mechanisms include induction of apoptosis, cell cycle arrest, or inhibition of metastasis.
Proposed Mechanistic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Metabolic Pathways with 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Probe for Metabolic Regulation
In the intricate landscape of metabolic research, small molecules serve as powerful tools to dissect complex cellular processes. This guide focuses on 2-[(4-Chlorophenyl)sulfanyl]propanoic acid , a compound of interest for elucidating metabolic pathways. Structurally analogous to fibric acid derivatives (fibrates), a class of drugs known to modulate lipid and glucose metabolism, this compound is hypothesized to function as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs).
PPARs are a group of nuclear receptors that act as transcription factors to regulate the expression of genes pivotal to metabolic processes.[1] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[2][3][4] PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity.[2] PPARβ/δ is ubiquitously expressed and is implicated in fatty acid oxidation and the regulation of blood lipid levels.[5]
Given its structural resemblance to fibrates like fenofibrate and gemfibrozil, which are established PPARα agonists, it is proposed that this compound may exert its biological effects through the activation of these receptors, thereby offering a novel chemical tool to probe metabolic regulation.[6][7] These application notes provide a comprehensive framework for researchers to investigate the potential PPAR agonist activity of this compound and to characterize its impact on cellular and systemic metabolism using state-of-the-art metabolomics approaches.
Compound Profile: this compound
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 71525-67-1 | [8] |
| Molecular Formula | C₉H₉ClO₂S | [8] |
| Molecular Weight | 216.68 g/mol | [9] |
Safety Precautions: Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[10][11][12] As with any chemical substance, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[10][11][12] Handle in a well-ventilated area.[10][11][12]
PART 1: In Vitro Characterization of PPAR Agonist Activity
The initial step in characterizing a novel compound is to validate its hypothesized mechanism of action. For this compound, this involves determining its ability to activate PPAR isoforms.
PPAR Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay is a robust method to quantify the activation of specific PPAR isoforms by a ligand. The principle involves the use of a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs).
Workflow for PPAR Transactivation Assay
Caption: Workflow for PPAR Transactivation Assay.
Detailed Protocol: PPAR Transactivation Assay
-
Cell Culture and Transfection:
-
Culture HEK293T or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with a PPAR expression vector (for the isoform of interest), a PPRE-driven firefly luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically below 0.1%.
-
Treat the cells with the compound dilutions. Include a vehicle-only control (negative control) and a known PPAR agonist for the specific isoform as a positive control (e.g., WY-14643 for PPARα, rosiglitazone for PPARγ).
-
-
Luciferase Assay:
-
After a 16-24 hour incubation period, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
-
Expected Outcome: A dose-dependent increase in luciferase activity for a specific PPAR isoform will indicate that this compound is an agonist for that receptor.
PART 2: In Vitro Metabolic Pathway Analysis
Once PPAR agonism is confirmed, the next step is to investigate the compound's effect on cellular metabolism.
Cell-Based Metabolic Assays
Hepatocellular carcinoma cell lines, such as HepG2, are excellent models for studying hepatic lipid metabolism, as they express high levels of PPARα.
Recommended Cell Lines and Treatment Conditions
| Cell Line | Rationale | Recommended Compound Concentration | Incubation Time |
| HepG2 | Human hepatocyte model, expresses PPARα.[13] | 1-100 µM (based on EC50 from transactivation assay) | 24-72 hours |
| 3T3-L1 | Mouse pre-adipocyte model, differentiates into adipocytes, expresses PPARγ.[14] | 1-50 µM | During and after differentiation |
| C2C12 | Mouse myoblast model, differentiates into myotubes, expresses PPARβ/δ. | 1-50 µM | During and after differentiation |
Workflow for Cell-Based Metabolomics Study
Caption: Workflow for Cell-Based Metabolomics.
Detailed Protocols for Metabolomics Analysis
-
Cell Culture and Treatment: Culture cells to ~80% confluency and treat with the desired concentration of this compound or vehicle for the specified duration.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the culture medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Immediately quench metabolism by adding liquid nitrogen to the culture plate.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
-
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds, including fatty acids after derivatization.[8][15]
Protocol for Fatty Acid Methyl Ester (FAME) Analysis
-
Derivatization:
-
Dry the metabolite extract under a stream of nitrogen.
-
Add a derivatizing agent, such as methanolic HCl or BF₃-methanol, to convert fatty acids to their more volatile methyl esters (FAMEs).
-
Incubate at an elevated temperature (e.g., 60-80°C).
-
-
Extraction of FAMEs:
-
After cooling, add a non-polar solvent (e.g., hexane) to extract the FAMEs.
-
Collect the organic layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAME extract into a GC-MS system equipped with a suitable capillary column (e.g., a wax or polar-functionalized column).
-
Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
The mass spectrometer will detect and fragment the eluting compounds, generating a mass spectrum for each peak.
-
-
Data Analysis:
-
Identify fatty acids by comparing their retention times and mass spectra to those of known standards and spectral libraries.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas.
-
LC-MS is the preferred method for analyzing polar and non-polar non-volatile compounds, such as TCA cycle intermediates and amino acids.[7][16][17][18][19]
Protocol for TCA Cycle Intermediate Analysis
-
Sample Preparation:
-
The metabolite extract can often be directly analyzed after centrifugation. If necessary, a solid-phase extraction (SPE) step can be included for sample cleanup.
-
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system.
-
Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent, to separate the polar metabolites.
-
The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF, will detect and quantify the eluting metabolites.
-
-
Data Analysis:
-
Identify metabolites by comparing their retention times and mass-to-charge ratios (m/z) with authentic standards.
-
Quantify the metabolites using calibration curves generated from standards.
-
PART 3: In Vivo Metabolic Studies in Animal Models
To understand the systemic effects of this compound, in vivo studies using appropriate animal models are essential.
Recommended Animal Models
| Animal Model | Rationale |
| C57BL/6J mice on a high-fat diet | A common model for diet-induced obesity, insulin resistance, and dyslipidemia.[7] |
| db/db mice | A genetic model of obesity, diabetes, and dyslipidemia due to a mutation in the leptin receptor.[20] |
| Pparα-null mice | To confirm that the metabolic effects of the compound are mediated through PPARα.[4][5] |
Experimental Design for In Vivo Studies
-
Groups:
-
Control group (vehicle treatment)
-
Treatment group (this compound)
-
Positive control group (e.g., fenofibrate)
-
-
Dosing: The compound can be administered via oral gavage or mixed in the diet. The dose should be determined from preliminary dose-ranging studies.
-
Duration: Typically 2-8 weeks.
-
Parameters to Monitor: Body weight, food intake, blood glucose, insulin levels, and lipid profiles (triglycerides, cholesterol).
-
Sample Collection: At the end of the study, collect blood (plasma/serum) and tissues (liver, adipose tissue, muscle) for metabolomics analysis.
Metabolomics of Plasma and Tissue Samples
The protocols for GC-MS and LC-MS analysis of plasma and tissue extracts are similar to those for cell extracts, with some modifications for sample preparation.
Sample Preparation from Plasma/Serum:
-
Protein precipitation is a crucial step. This is typically achieved by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
The supernatant is then collected for analysis.
Sample Preparation from Tissues:
-
Tissues should be flash-frozen in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in an appropriate extraction solvent.
-
The subsequent steps are similar to those for cell extracts.
PART 4: Data Interpretation and Pathway Analysis
The final and most critical step is to interpret the metabolomics data to gain biological insights.
Expected Metabolomic Changes with PPARα Agonism
Based on the known functions of PPARα, treatment with an agonist like this compound is expected to induce the following changes:
-
Increased Fatty Acid Oxidation:
-
A decrease in the levels of long-chain fatty acids in the liver and plasma, as they are being consumed for energy.
-
An increase in the levels of acylcarnitines, which are involved in the transport of fatty acids into the mitochondria.
-
-
Altered TCA Cycle Activity:
-
Changes in the levels of TCA cycle intermediates, reflecting an increased influx of acetyl-CoA from fatty acid oxidation.
-
-
Reduced Triglyceride Synthesis:
-
A decrease in plasma triglyceride levels.
-
Data Visualization and Pathway Analysis
-
Heatmaps: To visualize the changes in the levels of multiple metabolites across different treatment groups.
-
Volcano Plots: To identify metabolites that are both statistically significant and have a large fold change.
-
Pathway Analysis Tools (e.g., MetaboAnalyst, KEGG): To map the altered metabolites onto known metabolic pathways and identify the pathways that are most significantly affected by the compound treatment.
Hypothesized Metabolic Pathway Modulation
Caption: Hypothesized Mechanism of Action.
Conclusion
This comprehensive guide provides a robust framework for investigating the metabolic effects of this compound. By systematically confirming its hypothesized PPAR agonist activity and employing advanced metabolomics techniques, researchers can gain valuable insights into its mechanism of action and its potential as a tool for studying metabolic pathways. The integration of in vitro and in vivo approaches will provide a holistic understanding of the compound's effects from the cellular to the systemic level, contributing to the broader field of metabolic research and drug discovery.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- | C10H10ClNO2S2 | CID 4261062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Applications of metabolomics for understanding the action of peroxisome proliferator-activated receptors (PPARs) in diabetes, obesity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [chemicalbook.com]
- 9. This compound CAS#: [m.chemicalbook.com]
- 10. download.basf.com [download.basf.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. Effects of fibrates on serum metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue [mdpi.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Efficacy Studies of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Introduction
The therapeutic potential of novel chemical entities is a cornerstone of drug discovery. The compound 2-[(4-Chlorophenyl)sulfanyl]propanoic acid, with its distinct chlorophenyl and propanoic acid moieties, presents a compelling case for investigation. The propanoic acid structure is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] Furthermore, compounds with similar structural features have been identified as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a critical regulator of both metabolism and inflammation.[[“]][3][4] Activation of PPARγ is known to exert anti-inflammatory effects and improve metabolic parameters like lipid profiles and insulin sensitivity.[[“]]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust preclinical efficacy studies for this compound. The proposed experimental workflow is designed to first elucidate the compound's in vitro mechanism of action and then to validate its efficacy in established in vivo models of inflammation and metabolic disease. The causality-driven approach outlined herein ensures a logical progression from cellular and molecular characterization to whole-animal physiological assessment, establishing a solid foundation for further development.
In Vitro Efficacy Assessment
The initial phase of efficacy testing focuses on characterizing the compound's activity at the cellular and molecular level. This involves determining its cytotoxicity, identifying its primary molecular targets, and quantifying its anti-inflammatory effects in a controlled cellular environment.
Experimental Workflow: In Vitro Assessment
Caption: In Vitro Experimental Workflow.
Protocol 1: Cell Viability (XTT) Assay
Rationale: Before assessing efficacy, it is crucial to determine the concentration range of the compound that is non-toxic to cells. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells, providing a reliable indicator of cytotoxicity.[5]
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Labeling: Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The concentration that results in 50% inhibition of cell viability (IC50) should be determined. Subsequent in vitro assays should use concentrations well below the cytotoxic range.
Protocol 2: Target Identification Assays
2A: COX-1 and COX-2 Inhibitor Screening Assay
Rationale: Given the propanoic acid moiety, a common feature of NSAIDs, it is important to investigate whether the compound inhibits COX-1 and/or COX-2 enzymes. These enzymes are central to the inflammatory pathway, catalyzing the production of prostaglandins.[6][7] A fluorometric inhibitor screening assay provides a sensitive method for this determination.[8][9]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, COX-1 and COX-2 enzymes, Arachidonic Acid) as per the manufacturer's protocol (e.g., Abcam, Cayman Chemical).
-
Compound Preparation: Prepare a 10X stock solution of the test compound and known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in the appropriate solvent.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Addition: Add the test compound, control inhibitors, or solvent to the respective wells and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately read the fluorescence kinetically for 5-10 minutes at Ex/Em = 535/587 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2.
2B: PPARγ Transactivation Assay
Rationale: To explore the compound's potential effects on metabolic pathways and inflammation modulation, a PPARγ transactivation assay is employed. This cell-based assay measures the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene (e.g., luciferase).[3][10]
Step-by-Step Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC50 value.
Protocol 3: Cellular Anti-inflammatory Assay
Rationale: This assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines in an inflammatory cellular context. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[11]
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[12][13][14]
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.
Potential Signaling Pathways
Caption: Potential Molecular Signaling Pathways.
In Vivo Efficacy Assessment
Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in living organisms. This phase will utilize well-established animal models to assess the compound's anti-inflammatory and potential metabolic effects in a more complex physiological system.
Experimental Workflow: In Vivo Assessment
Caption: In Vivo Experimental Workflow.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly reproducible model of acute inflammation used for the evaluation of anti-inflammatory drugs.[15][16][17][18] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male Wistar rats (180-200g) for one week.
-
Grouping and Dosing: Randomly divide the rats into groups: Vehicle control, positive control (e.g., Indomethacin), and three dose levels of the test compound. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Protocol 5: LPS-Induced Systemic Inflammation in Mice
Rationale: This model mimics aspects of systemic inflammation or sepsis by administering LPS, which triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.[11][19][20][21]
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male C57BL/6 mice for one week.
-
Grouping and Dosing: Group the mice and administer the test compound or vehicle control 1 hour prior to LPS injection.
-
LPS Administration: Inject LPS (e.g., 5 mg/kg) intraperitoneally.
-
Blood Collection: At 2-4 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.
-
Cytokine Analysis: Prepare serum and measure the levels of TNF-α and IL-6 using ELISA kits.
-
Data Analysis: Compare the serum cytokine levels in the treated groups to the LPS-only control group.
Protocol 6: Atherosclerosis Model in ApoE-/- Mice
Rationale: If the in vitro data suggests PPARγ agonism, evaluating the compound in a chronic model of metabolic disease is warranted. Apolipoprotein E-deficient (ApoE-/-) mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans, especially when fed a high-fat diet.[5][22][23][24] Alternatively, LDLR-/- mice are also a widely used model for these studies.[25][26][27][28][29][30]
Step-by-Step Protocol:
-
Animal Model: Use 8-week-old male ApoE-/- mice.
-
Diet and Treatment: Feed the mice a high-fat "Western" diet for 12-16 weeks. During this period, administer the test compound daily via oral gavage. Include a vehicle control group and a positive control group (e.g., a statin or fibrate).
-
Endpoint Analysis:
-
Lipid Profile: At the end of the study, collect blood and measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.
-
Atherosclerotic Plaque Analysis: Euthanize the mice and perfuse the vascular system. Dissect the aorta, stain with Oil Red O to visualize lipid-rich plaques, and quantify the lesion area.
-
Histopathology: Embed the aortic root in OCT, prepare cryosections, and perform Hematoxylin and Eosin (H&E) staining to assess plaque morphology and composition.[31][32][33][34][35]
-
-
Data Analysis: Compare the lipid profiles and atherosclerotic lesion areas between the treated and control groups.
Data Presentation
Table 1: In Vitro Assay Summary (Hypothetical Data)
| Assay | Parameter | Compound X | Positive Control |
| Cytotoxicity (RAW 264.7) | IC50 (µM) | > 100 | 0.5 (Doxorubicin) |
| COX-1 Inhibition | IC50 (µM) | 85 | 0.05 (SC-560) |
| COX-2 Inhibition | IC50 (µM) | 15 | 0.2 (Celecoxib) |
| PPARγ Transactivation | EC50 (µM) | 5 | 0.1 (Rosiglitazone) |
| LPS-induced TNF-α release | % Inhibition @ 10µM | 65% | 80% (Dexamethasone) |
| LPS-induced IL-6 release | % Inhibition @ 10µM | 70% | 85% (Dexamethasone) |
Table 2: In Vivo Model Summary (Hypothetical Data)
| Model | Parameter | Compound X (High Dose) | Positive Control |
| Carrageenan Paw Edema | % Edema Inhibition (4h) | 55% | 70% (Indomethacin) |
| LPS Systemic Inflammation | % Reduction in Serum TNF-α | 60% | 75% (Dexamethasone) |
| Atherosclerosis (ApoE-/-) | % Reduction in Aortic Plaque Area | 40% | 50% (Atorvastatin) |
| Atherosclerosis (ApoE-/-) | % Reduction in Plasma Cholesterol | 30% | 45% (Atorvastatin) |
References
- 1. content.abcam.com [content.abcam.com]
- 2. consensus.app [consensus.app]
- 3. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 4. Coordination of inflammation and metabolism by PPAR and LXR nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 7. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. criver.com [criver.com]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Atherosclerosis in the apolipoprotein-E-deficient mouse: a decade of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cyagen.com [cyagen.com]
- 25. Which JAX mouse model is best for atherosclerosis studies: Apoe or Ldlr knockout mice? [jax.org]
- 26. gubra.dk [gubra.dk]
- 27. mdpi.com [mdpi.com]
- 28. cyagen.com [cyagen.com]
- 29. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 30. criver.com [criver.com]
- 31. A histopathological analysis of the epidemiology of coronary atherosclerosis: an autopsy study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A histopathological analysis of the epidemiology of coronary atherosclerosis: an autopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ahajournals.org [ahajournals.org]
- 34. researchgate.net [researchgate.net]
- 35. Histology of atherosclerotic plaque from coronary arteries of deceased patients after coronary artery bypass graft surgery | Clínica e Investigación en Arteriosclerosis (English Edition) [elsevier.es]
Application Notes and Protocols for the In Vivo Formulation of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Introduction: Navigating the Formulation Challenges of Lipophilic Compounds
Modern drug discovery pipelines are increasingly producing highly lipophilic new chemical entities (NCEs).[1] While often possessing potent pharmacological activity, these molecules present a significant challenge for in vivo evaluation due to their poor aqueous solubility.[1][2] Inadequate solubility can lead to low and erratic oral bioavailability, complicating the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[2][3] The compound 2-[(4-Chlorophenyl)sulfanyl]propanoic acid (MW: 216.68 g/mol [4]), with its chlorophenyl ring and sulfanyl linkage, is anticipated to be a hydrophobic molecule, falling into the category of poorly soluble drugs.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to devise and execute a robust formulation strategy for the preclinical in vivo assessment of this and similar compounds. We will move beyond simple recipes, focusing on the causal relationships between a compound's physicochemical properties and the selection of an appropriate delivery system. The goal is to develop a formulation that ensures consistent and adequate drug exposure, thereby generating reliable and reproducible preclinical data.[5][6]
Part 1: The Cornerstone of Formulation - Pre-formulation Assessment
Before any formulation work begins, a thorough physicochemical characterization of the test compound is essential.[5][7] This pre-formulation assessment provides the foundational data needed to guide the selection of a logical and effective formulation strategy.[7] Key parameters must be experimentally determined to move from an assumed profile to an evidence-based approach.
Critical Physicochemical Properties to Evaluate:
| Parameter | Methodology | Significance for Formulation Development |
| Aqueous Solubility | Shake-flask method in various media (e.g., water, 0.1N HCl, pH 7.4 buffer) | Directly determines the feasibility of a simple aqueous solution. Low solubility (<10 µg/mL) necessitates enabling formulations.[5][7] |
| pKa | Potentiometric titration or UV-spectrophotometry | Identifies ionizable groups. As a propanoic acid derivative, the compound is acidic. Knowing the pKa is crucial for pH-adjustment strategies to enhance solubility.[2] |
| LogP / LogD | Shake-flask (octanol/water) or HPLC method | Measures lipophilicity. A high LogP (typically >3) suggests poor aqueous solubility and a potential for lipid-based formulations.[1] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the physical form and stability. A high melting point can indicate strong crystal lattice energy, which may correlate with lower solubility.[7] |
| Physical Form | X-ray Powder Diffraction (XRPD), Microscopy | Determines if the compound is crystalline or amorphous. Amorphous forms are generally more soluble but can be less stable.[1][8] The presence of polymorphs can also impact solubility.[1][9] |
| Chemical Stability | HPLC analysis of compound in various vehicles over time at different temperatures | Ensures the compound does not degrade in the chosen formulation vehicle, which would compromise the integrity of the in vivo study.[7] |
Part 2: Strategic Formulation Selection for In Vivo Studies
The data from the pre-formulation assessment guides the choice of the most appropriate formulation strategy. For early-stage preclinical studies, the simplest formulation that provides adequate exposure is often preferred.[6] The following decision workflow can be used to navigate the selection process.
Caption: Formulation selection workflow.
Detailed Formulation Approaches
-
Aqueous Solutions (pH-Adjusted): Given its propanoic acid moiety, this compound is acidic. If its intrinsic solubility is low, raising the pH of an aqueous vehicle above its pKa will convert it to the more soluble salt form. This is often the simplest and most desirable approach.[2]
-
Rationale: Ideal for intravenous administration and ensures dose uniformity. Minimizes formulation-induced physiological effects.[6]
-
Considerations: The final pH of the formulation must be physiologically tolerable for the chosen route of administration (e.g., pH 4-9 for oral, ~7.4 for intravenous).[10]
-
-
Co-solvent Systems: These are mixtures of water and water-miscible organic solvents that increase the solubility of lipophilic compounds.[2]
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[11][12]
-
Rationale: Can achieve higher drug concentrations than aqueous solutions.
-
Trustworthiness: Vehicle selection is critical. The chosen co-solvents and their concentrations must be well-tolerated in the animal species being studied.[11][12] For example, high concentrations of DMSO can cause toxicity.[11][12] A typical vehicle might be 10% DMSO, 40% PEG 400, and 50% saline.
-
-
Aqueous Suspensions: A suspension is a two-phase system where finely divided solid particles of the drug are dispersed in a liquid vehicle.[13] This is a very common and practical approach for early-stage oral and sometimes subcutaneous studies of poorly soluble compounds.[2][14]
-
Rationale: Avoids the use of potentially toxic organic solvents and can improve stability for compounds that are prone to degradation in solution.[13] The dissolution rate, and thus absorption, can be improved by reducing the particle size of the drug (micronization).[2][3]
-
Key Components:
-
Wetting Agent: A surfactant (e.g., Tween 80, Polysorbate 80) is used to lower the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform dispersion.[13]
-
Suspending Agent: A polymer (e.g., carboxymethylcellulose (CMC), methylcellulose) is added to increase the viscosity of the vehicle, which slows down the settling of drug particles.[13][14]
-
-
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can significantly enhance oral absorption.[3][15][16]
-
Types:
-
Oil Solutions: The simplest form, where the drug is dissolved in a pharmaceutically acceptable oil (e.g., sesame oil, corn oil).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[17][18] This increases the surface area for dissolution and absorption.[15][16]
-
-
Rationale: Utilizes the body's natural lipid absorption pathways, potentially bypassing some metabolic enzymes and improving bioavailability.[15]
-
Part 3: Detailed Experimental Protocol - Preparation of a Micronized Aqueous Suspension
This protocol describes the preparation of a 10 mg/mL aqueous suspension of this compound, suitable for oral gavage in rodents. This approach is often a robust starting point for preclinical toxicology and efficacy models.
Materials and Equipment:
-
This compound (Test Article)
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Purified Water or Water for Injection (WFI)
-
Mortar and Pestle
-
Analytical Balance
-
Magnetic Stirrer and Stir Bar
-
Glass Beakers and Graduated Cylinders
-
Homogenizer (optional, for particle size reduction)
-
pH Meter
Protocol Workflow Diagram
Caption: Step-by-step suspension preparation workflow.
Step-by-Step Methodology:
-
Vehicle Preparation (0.5% CMC / 0.2% Tween 80): a. For a final volume of 100 mL, add 90 mL of purified water to a beaker with a magnetic stir bar. b. While stirring, slowly sprinkle 0.5 g of Na-CMC onto the vortex of the water to prevent clumping. Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours.[7] c. Add 0.2 g (or 0.2 mL) of Tween 80 to the solution and continue stirring until it is homogeneously mixed. d. Add purified water to bring the final volume to 100 mL.
-
Test Article Preparation: a. Accurately weigh the required amount of this compound. For a 10 mg/mL suspension in 20 mL, weigh 200 mg. b. If the particle size is large, gently grind the compound to a fine, uniform powder using a clean mortar and pestle. This step is critical for improving the dissolution rate and ensuring dose uniformity.[2][13]
-
Suspension Formulation: a. Transfer the weighed powder to a small beaker or mortar. b. Levigation: Add a small volume (e.g., 1-2 mL) of the prepared vehicle to the powder. Mix with a spatula or the pestle to form a smooth, uniform paste. This wetting step is crucial to ensure that individual particles are properly dispersed.[7][13] c. Gradually add the remaining vehicle to the paste in small portions, with continuous stirring, to ensure the paste is incorporated without clumping. d. Once all the vehicle has been added, transfer the suspension to a beaker with a magnetic stir bar and stir for a minimum of 30 minutes.
-
Final Quality Control and Dosing: a. Visually inspect the suspension for uniformity. It should appear as a homogenous, milky dispersion. b. Before administration, the suspension must be continuously stirred to ensure a uniform concentration is delivered to each animal.[19] c. For oral gavage, use an appropriate size gavage needle and administer the calculated volume based on the animal's body weight.[7][19] d. Self-Validation: Always include a vehicle-only control group in the study to ensure that the formulation vehicle itself does not cause any biological effects.[11][12] Conduct stability tests on the formulation to confirm the compound remains stable and uniformly suspended for the duration of the dosing period.[7][20]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: [m.chemicalbook.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. admescope.com [admescope.com]
- 7. benchchem.com [benchchem.com]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 9. mdpi.com [mdpi.com]
- 10. gadconsulting.com [gadconsulting.com]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacylibrary.com [pharmacylibrary.com]
- 14. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 15. rjptonline.org [rjptonline.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. altasciences.com [altasciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Welcome to the technical support guide for the synthesis of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific synthesis. The following question-and-answer format addresses common issues encountered during the procedure, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?
A low yield in this synthesis, which is typically a nucleophilic substitution (SN2) reaction between 4-chlorothiophenol and a 2-halopropanoic acid (e.g., 2-bromopropanoic acid), can be attributed to several key factors.
-
Incomplete Deprotonation: The reaction requires the formation of the 4-chlorothiophenolate anion, a potent nucleophile. If the base used is too weak or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction.
-
Side Reactions: The most common side reaction is the oxidation of the 4-chlorothiophenolate back to bis(4-chlorophenyl) disulfide. This is often observed as a white or off-white precipitate that is sparingly soluble in many organic solvents.
-
Poor Leaving Group: While bromide is a good leaving group, using 2-chloropropanoic acid will result in a significantly slower reaction rate, potentially leading to lower yields within a standard reaction time.
-
Suboptimal Reaction Conditions: Factors such as solvent polarity, reaction temperature, and concentration can dramatically impact the SN2 reaction rate.
To systematically troubleshoot, first, ensure your starting materials are pure. Next, focus on preventing the key side reaction (disulfide formation) and then optimize the reaction conditions for the main SN2 pathway.
Q2: I am observing a significant amount of a white, insoluble solid in my reaction mixture. What is it and how can I prevent its formation?
This solid is almost certainly bis(4-chlorophenyl) disulfide . It forms via the oxidation of two 4-chlorothiophenolate anions. Thiolates are highly susceptible to oxidation, a process often catalyzed by trace metal impurities and accelerated by the presence of atmospheric oxygen.[1]
Causality: The thiolate anion (RS⁻) can be oxidized by O₂ to form a disulfide bond (RS-SR). This reaction depletes the active nucleophile required for the desired SN2 reaction, directly reducing the yield of your target molecule.
Prevention Strategies:
-
Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen.[1] Assemble your reaction vessel, add your reagents, and then purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before heating. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degassed Solvents: Dissolved oxygen in solvents is a primary culprit.[1] Degas your solvent before use by sparging with an inert gas for 30 minutes or by using several freeze-pump-thaw cycles.
-
Control of pH: The rate of disulfide formation is highly pH-dependent. While basic conditions are necessary to form the thiolate, excessively high pH can favor oxidation.[1][2] Using a slight excess (e.g., 1.1-1.2 equivalents) of a moderately strong base is often sufficient without promoting excessive side reactions.
Q3: The reaction seems sluggish or incomplete, even after an extended period. How can I improve the reaction rate?
A slow reaction rate points to issues with one of the core components of the SN2 mechanism: the nucleophile, the electrophile, or the solvent environment.[3][4][5]
-
Enhance Nucleophilicity: While 4-chlorothiophenolate is a good nucleophile, its effective concentration can be increased. Ensure you are using a strong enough base (e.g., NaOH, KOH, or NaH) to fully deprotonate the thiophenol.[5]
-
Choice of Electrophile: The leaving group ability is critical. The reaction rate follows the trend I > Br > Cl. Using 2-bromopropanoic acid is strongly recommended over 2-chloropropanoic acid.
-
Solvent Choice: The SN2 reaction is favored by polar aprotic solvents, which can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "bare" and more reactive.[6] Suitable solvents include DMF, DMSO, or acetonitrile. Using protic solvents like ethanol or water can solvate and stabilize the thiolate nucleophile, reducing its reactivity and slowing the reaction.
-
Increase Temperature: Gently heating the reaction (e.g., to 50-70 °C) will increase the rate of most reactions, including the desired SN2 pathway. However, be cautious, as higher temperatures can also increase the rate of side reactions like elimination, although this is less of a concern with the propanoic acid substrate.[3]
Q4: What is the optimal base and solvent system for this thioetherification?
The ideal system balances the need for complete deprotonation of the thiol with the stability of the reactants and the kinetics of the SN2 reaction.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | NaOH is inexpensive and effective for full deprotonation. K₂CO₃ is a milder, non-hygroscopic base that works well, especially in DMF, and can sometimes lead to cleaner reactions. |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (CH₃CN) | Both are polar aprotic solvents that excel at promoting SN2 reactions.[6] DMF has a higher boiling point, allowing for a wider temperature range, while acetonitrile is easier to remove during workup. |
| Temperature | 50-70 °C | This temperature range provides a good balance between reaction rate and minimizing potential side reactions. Monitor the reaction by TLC to determine the optimal time. |
Using a combination of NaOH in DMF is a robust and commonly successful starting point for this type of transformation.
Q5: I'm having trouble purifying the final product. What are the recommended procedures?
The primary impurities are typically unreacted 4-chlorothiophenol and the bis(4-chlorophenyl) disulfide byproduct.
-
Aqueous Workup (Acid-Base Extraction):
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2. This protonates your carboxylic acid product, making it soluble in organic solvents, while the unreacted 4-chlorothiophenol (a weaker acid) may also be protonated.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Recrystallization: This is often the most effective method for obtaining a highly pure product.
-
The crude product is often a solid or a thick oil. Finding a suitable solvent system is key.
-
A good recrystallization solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
-
Screen solvents like toluene, hexane/ethyl acetate mixtures, or ethanol/water.[7] The goal is to find a system where the desired product crystallizes out upon slow cooling, leaving impurities behind in the mother liquor.
-
Visualizing the Process
Reaction Mechanism
The synthesis proceeds via a standard SN2 mechanism. The base deprotonates the thiol to form a potent thiolate nucleophile, which then attacks the electrophilic carbon of the 2-halopropanoic acid, inverting the stereocenter if one is present.
References
- 1. benchchem.com [benchchem.com]
- 2. Photooxidative coupling of thiophenol derivatives to disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
"2-[(4-Chlorophenyl)sulfanyl]propanoic acid" purification challenges and solutions
Welcome to the technical support guide for 2-[(4-Chlorophenyl)sulfanyl]propanoic acid. As a chiral carboxylic acid, this compound presents unique challenges during purification, particularly concerning the removal of process-related impurities and the resolution of its enantiomers. Achieving high chemical and stereochemical purity is paramount for its application in research and drug development, where the biological activity is often enantiomer-specific.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move from general questions to specific troubleshooting scenarios and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical properties of this compound?
Understanding the basic properties is the first step in designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂S | - |
| Molecular Weight | 216.68 g/mol | - |
| Appearance | Typically an off-white to pale yellow solid | [1] |
| Melting Point | 55-59 °C | [2] |
| Boiling Point | 121-126 °C at 0.2 mmHg | [2] |
| Chirality | Contains one stereocenter at C2 | - |
Q2: What are the most common impurities I should expect from the synthesis?
The impurity profile is highly dependent on the synthetic route. For a typical synthesis involving the reaction of 4-chlorothiophenol with a 2-halopropanoic acid derivative, you should anticipate the following:
-
Unreacted Starting Materials: Residual 4-chlorothiophenol and the 2-halopropanoic acid or its ester.
-
Positional Isomers: If the synthesis involves steps like Friedel-Crafts reactions, ortho- and meta-isomers can form alongside the desired para-substituted product.[3][4]
-
Solvent and Reagents: Residual reaction solvents or bases used during the synthesis.
-
By-products of Side Reactions: Depending on reaction conditions, disulfide formation from the oxidation of 4-chlorothiophenol can occur.
Q3: My crude product is a solid. What is the best initial purification technique?
For solid materials, recrystallization is the most effective, scalable, and economical first step for removing the bulk of impurities. The key is to identify a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. A solvent system like toluene/hexane or ethanol/water often proves effective for arylpropanoic acids.[4][5]
Q4: The compound is chiral. How can I separate the R- and S-enantiomers from my racemic mixture?
Separating enantiomers, known as chiral resolution, is a critical and often challenging step. The two primary industrial and laboratory-scale methods are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base (e.g., (R)-(+)-1-phenylethylamine, cinchonidine, brucine).[6][7] This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[5][7] The desired enantiomer is then recovered by acidifying the isolated salt.
-
Chiral Preparative Chromatography: This technique uses a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column to directly separate the enantiomers.[8][9] While highly effective, it can be more expensive and less scalable than crystallization.
Q5: How should I properly store the purified this compound?
To maintain purity and prevent degradation, store the compound in a tightly sealed container in a cool, dry, and dark place.[10] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to protect against oxidation.
Purification Strategy Decision Tree
This diagram outlines a logical workflow for purifying your crude product based on its initial state and final purity requirements.
Caption: Decision tree for purification strategy.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Explanations |
| Crude product is a dark, intractable oil instead of a solid. | 1. High concentration of impurities depressing the melting point. 2. Residual high-boiling solvent (e.g., DMF, DMSO). | 1. Trituration: Stir the oil vigorously with a cold, non-polar solvent like hexane or pentane. This can often induce crystallization of the product while dissolving non-polar impurities. 2. Direct Chromatography: If trituration fails, dissolve the oil in a minimal amount of dichloromethane and purify it directly via silica gel column chromatography. |
| Compound streaks severely on silica gel TLC plates. | The acidic proton of the carboxylic acid is strongly interacting with the Lewis acid sites on the silica gel surface, causing tailing. | Modify the Eluent: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. The acid protonates the silica surface and suppresses the deprotonation of your compound, leading to sharp, well-defined spots. |
| Recrystallization yields very few or no crystals. | 1. Solvent is too good (compound remains soluble even when cold). 2. Solution is not sufficiently saturated. 3. Cooling occurred too rapidly, leading to an oil instead of crystals. | 1. Add an Anti-Solvent: To the hot, clear solution, slowly add a miscible "anti-solvent" (in which your compound is insoluble) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly. For an ethanol solution, water is a good anti-solvent. For toluene, hexane is suitable. 2. Concentrate the Solution: Evaporate some of the solvent to increase the concentration and allow it to cool again. 3. Induce Crystallization: Cool the solution slowly, first to room temperature, then in an ice bath. If no crystals form, scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal from a previous batch. |
| Poor separation of diastereomeric salts during chiral resolution. | 1. The chosen chiral resolving agent is not effective for this specific acid. 2. The crystallization solvent is not optimal for differentiating the solubilities of the two diastereomeric salts. | 1. Screen Resolving Agents: This process is often empirical. Test several commercially available chiral bases (both enantiomers of 1-phenylethylamine, ephedrine derivatives, cinchonine/cinchonidine) on a small scale.[6][7] 2. Screen Solvents: Try a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) for the crystallization. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. |
| Purity is not improving after column chromatography. | 1. The polarity of the eluent is too high, causing all compounds to elute together. 2. The column was overloaded with crude material. | 1. Optimize Eluent Polarity: Use TLC to find an eluent system that gives your product an Rf value of ~0.25-0.35. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid) and gradually increase the polarity. 2. Reduce Loading: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations. |
Detailed Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This method is for assessing the chemical purity of the compound, separating it from less or more polar impurities.
-
System: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Acetonitrile:Water.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Silica gel, 230-400 mesh.
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate with 0.5% Acetic Acid) that provides an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack under pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general workflow. The specific resolving agent, solvent, and temperatures must be optimized empirically.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
-
Salt Formation: Dissolve 1.0 equivalent of the racemic this compound in a suitable hot solvent (e.g., ethanol, isopropanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in a minimum of the same solvent. Add the base solution to the acid solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C. The salt of one diastereomer should preferentially crystallize.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Purity Check: Check the diastereomeric and enantiomeric purity of the crystallized salt and mother liquor by HPLC. Often, one or two more recrystallizations of the salt are needed to achieve high diastereomeric excess.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate). Acidify the aqueous layer to pH 1-2 with a strong acid (e.g., 2M HCl). The protonated carboxylic acid will move into the organic layer.
-
Final Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched free acid.
References
- 1. 2-(4-Chlorophenyl)-2-hydroxypropanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Crystallization of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the successful crystallization of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid. The methodologies described herein are designed to ensure scientific integrity, offering robust solutions to common challenges encountered during the purification of this compound.
Physicochemical Properties Overview
A foundational understanding of the compound's properties is critical for developing a successful crystallization protocol.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 18527-12-3 | [2] |
| Molecular Formula | C₉H₉ClO₂S | [1] |
| Molecular Weight | 216.68 g/mol | [2] |
| Appearance | Typically a white solid or crystalline substance | [2] |
| General Solubility | Generally soluble in organic solvents; limited solubility in water | [2] |
| Functional Groups | Carboxylic acid, Thioether, Chlorophenyl | [2] |
Troubleshooting Crystallization Issues
This section addresses the most common problems encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: Why is my compound "oiling out" instead of forming crystals?
Scientific Explanation: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or the melting point of an impure version of your compound). The presence of impurities can significantly depress the melting point, exacerbating this issue. For organic acids like this one, strong intermolecular hydrogen bonding can sometimes favor an amorphous, oily phase over an ordered crystal lattice if conditions are not optimal.[3]
Troubleshooting Protocol:
-
Re-heat and Dilute: Place the flask containing the oil back on the heat source and add more of the primary solvent (the "good" solvent) until the oil completely redissolves. This lowers the saturation point, requiring the solution to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[4]
-
Slow Down Cooling: After re-dissolving, allow the solution to cool much more slowly. Insulate the flask with glass wool or let it cool in a warm bath before exposing it to room temperature. Rapid cooling is a primary cause of oiling out.
-
Consider a Different Solvent: The initial solvent may be too "good," meaning its solvating power is too high even at lower temperatures. Experiment with a solvent in which the compound has slightly lower solubility.
-
Remove Impurities: If the oiling is persistent, it may be due to impurities. If your solution is colored, consider a hot filtration step with activated charcoal to remove colored byproducts.[5]
Caption: Troubleshooting workflow for when the compound oils out.
Q2: No crystals are forming, even after the solution has cooled completely. What should I do?
Scientific Explanation: Crystal formation requires two stages: nucleation (the initial formation of small crystal nuclei) and growth. If no crystals appear, it means the solution has not reached a sufficient level of supersaturation for nucleation to occur, or there is a kinetic barrier to nucleation. This can happen for several reasons: too much solvent was used, the compound is highly soluble in the chosen solvent even at low temperatures, or the solution is too pure and lacks nucleation sites.[6]
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide a surface for nucleation to begin.[6]
-
Introduce a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the cold solution. This seed crystal provides a template for further crystal growth, bypassing the nucleation stage.[6]
-
Reduce Solvent Volume: If the solution is clear and scratching or seeding doesn't work, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[4]
-
Utilize an Anti-Solvent: If a single solvent system fails, consider an anti-solvent approach. Add a second solvent in which your compound is insoluble (but is miscible with the first solvent) dropwise to the solution until persistent cloudiness appears. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
Cool to a Lower Temperature: If not already done, place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
Caption: Decision tree for inducing crystallization.
Q3: The crystallization happened too quickly, resulting in very fine needles or powder. How can I get larger crystals?
Scientific Explanation: The formation of small crystals or powders is a result of rapid nucleation followed by slow growth. When a solution becomes highly supersaturated very quickly (e.g., through crash cooling), a massive number of crystal nuclei form simultaneously. This leaves little dissolved material available for each nucleus to grow, resulting in a large number of very small particles. This often traps impurities and solvent within the crystals.[4]
Troubleshooting Protocol:
-
Use More Solvent: The most common reason for rapid crystallization is using the bare minimum amount of hot solvent to dissolve the solid. Re-heat the mixture and add a small amount of additional hot solvent (e.g., 5-10% more volume). This ensures the solution is less saturated upon cooling, slowing down the nucleation rate and allowing for more controlled growth.[4]
-
Slow Cooling is Crucial: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated, before any further cooling. Slower cooling rates favor crystal growth over nucleation.
-
Choose a Different Solvent System: A solvent in which the compound has a steeper solubility curve (very soluble when hot, much less soluble when cold) can sometimes lead to crash-outs. A solvent with a gentler solubility curve might provide a wider temperature window for controlled crystal growth.
Q4: My final product has poor purity or is colored, even after crystallization.
Scientific Explanation: Crystallization is a powerful purification technique, but it is not foolproof. Impurities can be incorporated in several ways: adsorbed onto the crystal surface, trapped in pockets of solvent within the crystal (inclusions), or integrated into the crystal lattice itself if the impurity is structurally similar to the target molecule.[7] Color is often due to high molecular weight, conjugated byproducts from the synthesis.
Troubleshooting Protocol:
-
Activated Charcoal Treatment: If the hot, dissolved solution has a noticeable color, this indicates the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool.[5]
-
Improve Washing Technique: After filtering the crystals, residual mother liquor, which is rich in impurities, can cling to the crystal surfaces. Wash the collected crystals on the filter with a small amount of ice-cold, fresh solvent. Using cold solvent is critical to avoid dissolving your product.[7]
-
Perform a Second Recrystallization: If purity is still not satisfactory, a second recrystallization is often necessary. The first pass removes the bulk of the impurities, and the second pass, starting with a purer material, is often much more effective.
-
Evaluate the Solvent: Ensure the solvent is not reacting with your compound. As a carboxylic acid, this compound is acidic and could potentially react with certain solvents under heat.[5] Stick to neutral or acidic solvents like ethanol, acetone, ethyl acetate, toluene, or mixtures with water or hexanes.
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents for crystallizing this compound? A: Given its structure (a moderately polar carboxylic acid with a large hydrophobic tail), good starting points for solvent screening would be alcohols (ethanol, methanol), ketones (acetone), or esters (ethyl acetate). Toluene may also be effective. For solvent/anti-solvent systems, pairs like ethanol/water or acetone/hexane are logical choices.[5][8]
Q: How can I address potential polymorphism? A: Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, such as solubility and melting point. The choice of crystallization solvent is a key factor in determining which polymorph is formed. If you suspect polymorphism, try recrystallizing the compound from a variety of different solvents (e.g., an alcohol vs. an aromatic solvent like toluene) and analyze the resulting crystals by techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction).[9][10]
Q: Is it better to cool the solution slowly or quickly? A: Almost always, slow cooling is preferred. Slow cooling favors the growth of larger, purer crystals. Rapid cooling ("crashing out") tends to produce small, impure crystals by trapping mother liquor and impurities.[4]
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent in small portions until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Solvent-Antisolvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Addition of Anti-Solvent: Slowly add a miscible "poor" solvent (anti-solvent, e.g., hexane or water) dropwise with stirring until the solution becomes persistently cloudy. This indicates the saturation point has been reached.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling & Isolation: Allow the solution to cool slowly, as described in Protocol 1, to form crystals. Isolate and dry the crystals as previously described.[5]
References
- 1. This compound [chemicalbook.com]
- 2. CAS 18527-12-3: 2-(4-Chlorophenylthio)Propanoic Acid [cymitquimica.com]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. quora.com [quora.com]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymorphism in sulfadimidine/4-aminosalicylic acid cocrystals: solid-state characterization and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Welcome to the technical support center for the synthesis of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Fundamental Reaction Principles
Question 1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and dependable method for synthesizing this compound is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-chlorothiophenol to form a potent nucleophile, the 4-chlorothiophenoxide anion. This anion then attacks an electrophilic 2-halopropanoic acid derivative, such as 2-bromopropanoic acid or its ester, via an SN2 mechanism to form the desired thioether linkage.[2][3]
The general reaction scheme is as follows:
-
Deprotonation: 4-chlorothiophenol is treated with a suitable base to generate the thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the 2-halopropanoic acid derivative, displacing the halide leaving group.
-
Work-up: The reaction mixture is neutralized and the product is extracted and purified.
Question 2: Why is the SN2 pathway favored for this synthesis, and what are the implications?
The SN2 (bimolecular nucleophilic substitution) mechanism is favored because it is a highly efficient pathway for forming C-S bonds when a good nucleophile (the thiolate) reacts with a suitable electrophile (a primary or secondary alkyl halide).[1][3] The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the chiral center if an enantiomerically pure starting material is used.[3]
This pathway is generally preferred over SN1 because the secondary carbon of the propanoic acid derivative is unlikely to form a stable carbocation, which is a prerequisite for the SN1 mechanism.[3][4] Relying on the SN2 pathway ensures a more controlled reaction with fewer rearrangement byproducts.[4]
Caption: SN2 mechanism for the synthesis.
Troubleshooting Common Issues
Question 3: My reaction yield is very low or I'm not getting any product. What are the likely causes?
Low or no yield is a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting flowchart for low yield.
Detailed Breakdown of Potential Causes:
-
Ineffective Deprotonation: 4-Chlorothiophenol has a pKa of around 6-7. The base must be strong enough to deprotonate it effectively. Weak bases may result in an incomplete reaction.
-
Poor Reagent Quality: The presence of water can quench the base and hydrolyze the electrophile.[5] Impurities in the starting materials can also lead to side reactions.
-
Incorrect Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base, leaving a more reactive "naked" thiolate nucleophile.[4][5] Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[1]
-
Insufficient Reaction Time or Temperature: SN2 reactions require sufficient thermal energy to overcome the activation barrier. Typical temperatures range from 50 to 100 °C, with reaction times of 1 to 8 hours.[1][5]
| Parameter | Recommendation | Rationale |
| Base | NaH, K₂CO₃, NaOEt | Strong enough to fully deprotonate the thiol. |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic; enhances nucleophilicity.[4] |
| Temperature | 50 - 100 °C | Provides sufficient energy for the SN2 reaction.[1][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiolate. |
Question 4: I'm observing a significant amount of a white, insoluble solid in my reaction mixture, which is not my product. What is it and how can I prevent its formation?
The most likely culprit for an unwanted white solid is the disulfide of 4-chlorothiophenol, namely bis(4-chlorophenyl) disulfide. Thiolates are highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which can couple two thiolate molecules to form a disulfide bond.[2][6]
Strategies to Minimize Disulfide Formation:
-
Maintain an Inert Atmosphere: The most critical step is to run the reaction under an inert atmosphere of nitrogen or argon. This minimizes the presence of oxygen, the primary oxidant.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing the solvent prior to use by bubbling an inert gas through it can be beneficial.
-
In Situ Thiolate Generation: Add the base to the 4-chlorothiophenol immediately before adding the 2-halopropanoic acid derivative. This minimizes the time the highly reactive thiolate is present in the reaction mixture before it can react with the electrophile.[1]
-
Avoid Oxidizing Agents: Ensure that no contaminants that could act as oxidizing agents are present in the reaction.
Question 5: My purification is challenging due to a byproduct with a similar polarity to my desired product. What could this byproduct be?
A common byproduct in reactions involving phenoxides or thiophenoxides is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the sulfur atom.[1] While S-alkylation is generally favored due to the higher nucleophilicity of sulfur, some C-alkylation can occur, leading to positional isomers that can be difficult to separate from the desired product.
Minimizing C-Alkylation:
-
Solvent Choice: The choice of solvent can influence the S- versus C-alkylation ratio. Less polar, aprotic solvents generally favor S-alkylation.
-
Counter-ion: The nature of the cation associated with the thiolate can also play a role.
If C-alkylation is a persistent issue, purification will likely require careful column chromatography. Developing a suitable solvent system using TLC is crucial for achieving good separation.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization for your specific laboratory conditions.
Caption: General experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a dry, round-bottom flask equipped with a magnetic stir bar.
-
Addition of Thiol: Add 4-chlorothiophenol (1.0 eq) to the solvent and stir until dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a strong base such as sodium hydride (1.1 eq) in portions. Caution: NaH reacts violently with water and is flammable.
-
Thiolate Formation: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Alkylation: Slowly add the 2-bromopropanoic acid or its ethyl ester (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to a temperature between 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. tailoredread.com [tailoredread.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-[(4-Chlorophenyl)sulfanyl]propanoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their assays. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What are the key physicochemical properties of this compound that cause its poor solubility?
A1: The solubility challenge of this compound stems from its hybrid molecular structure. It contains a propanoic acid group, which is a carboxylic acid, and a (4-Chlorophenyl)sulfanyl group.
-
Hydrophobic Moiety: The chlorophenyl ring is lipophilic (fat-loving), which gives the molecule poor affinity for aqueous (water-based) solutions.
-
Ionizable Group: The carboxylic acid group (-COOH) is a weak acid. At a neutral or acidic pH, this group remains largely in its protonated, non-ionized form. This non-ionized state is significantly less soluble in water compared to its ionized counterpart.[1] The solubility of ionizable drugs is pH-dependent, with the ionic form being more soluble than the neutral one.[1]
Essentially, you are working with a molecule that has a strong tendency to avoid water unless its acidic group is chemically modified to be charged.
Q2: My compound won't dissolve in my neutral pH assay buffer (e.g., PBS pH 7.4). Why is this happening?
A2: This is the most common issue and is a direct consequence of the compound's chemistry. The typical pKa of a propanoic acid is around 4.8. While the exact pKa of this specific molecule may vary slightly, it is safe to assume it's in the acidic range.
At pH 7.4, which is significantly above the pKa, the carboxylic acid group should be deprotonated (-COO⁻), which theoretically increases solubility. However, if the initial stock solution is prepared in a non-alkaline solvent (like 100% DMSO) and then diluted into a buffer with limited buffering capacity, localized pH drops can occur, or the kinetics of dissolution may be too slow, leading to precipitation of the less soluble protonated form. The core issue is that the neutral form of the molecule has very low intrinsic aqueous solubility.
Q3: What is the simplest first step I should take to improve solubility for a basic biochemical assay?
A3: The most straightforward and often most effective initial strategy is pH adjustment . Since the compound is a weak acid, increasing the pH of your solvent will deprotonate the carboxylic acid, forming a negatively charged carboxylate salt.[2][3] This ionized form is dramatically more soluble in aqueous media.[4][5]
Simple First Step:
-
Prepare a stock solution by dissolving the compound in a slightly basic solution (e.g., 10-50 mM NaOH).
-
Gently warm or vortex if necessary to aid dissolution.
-
Use this aqueous, basic stock solution for serial dilutions into your final assay buffer. The buffer should be strong enough to maintain the final desired pH.
This approach avoids organic solvents entirely if successful, which is ideal for many sensitive enzymatic assays.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Failures
This section provides solutions to common problems encountered during experiments.
Q4: I dissolved my compound in 100% DMSO, but it precipitates instantly when I dilute it into my aqueous assay buffer. What's wrong?
A4: This is a classic problem known as "solvent-shift" precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for dissolving the compound initially, the compound is not truly soluble in the final aqueous environment.[6] When the DMSO stock is added to the buffer, the DMSO concentration plummets, and the water becomes the primary solvent. The compound, which is poorly soluble in water at that pH, crashes out of the solution.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting precipitation.
Solutions:
-
Reduce the Stock Concentration: Make a less concentrated stock solution in DMSO. This will result in a lower final compound concentration and a higher final DMSO concentration upon dilution, which may be sufficient to keep it in solution. However, be mindful of DMSO's effects on your assay (see Q5).
-
Use an Intermediate Dilution Step: Dilute the DMSO stock into a small volume of buffer that contains a higher concentration of a co-solvent or surfactant before the final dilution.
-
Switch to a Better Solubilization Strategy: If precipitation persists, DMSO alone is not the right approach. You must fundamentally increase the compound's affinity for the aqueous phase using pH (Protocol 1) or complexation agents (Protocol 3).
Q5: I'm seeing cell toxicity, altered signaling, or inconsistent data in my cell-based assay. Could my solvent be the problem?
A5: Absolutely. DMSO is not biologically inert. While it is a widely used solvent, it can have significant effects on cells, especially sensitive cell types.[7][8]
-
Membrane Permeability: DMSO can increase the permeability of cell membranes, which might unintentionally enhance the uptake of your compound or other media components.[7]
-
Cytotoxicity: At concentrations above 1%, DMSO can be directly toxic, causing cell stress and death.[9][10] Many cell lines show stress at concentrations as low as 0.5%.[9]
-
Assay Interference: DMSO can interfere with various biological processes and assay readouts (e.g., enzymatic activity, protein stability).[7]
Best Practices for Solvents in Cell-Based Assays:
-
Minimize Final Concentration: Always aim for the lowest possible final concentration of your organic solvent. A widely accepted upper limit is 0.5%, with <0.1% being ideal for sensitive or long-term assays.[8][9]
-
Run a Solvent Control: This is non-negotiable. Every plate must include wells treated with the same final concentration of the solvent (e.g., 0.5% DMSO) that is used in your experimental wells. The results from the compound-treated wells should always be normalized to the solvent control.
-
Consider Alternatives: If you observe solvent-related issues, switching to a more biocompatible solubilization method like cyclodextrins is highly recommended.[11][12]
| Solvent | Typical Starting Conc. | Max Recommended Conc. (Cell-based) | Notes |
| DMSO | 10-50 mM | < 0.5% (ideal: < 0.1%) | Potent solvent but has known biological effects.[7][8][9] |
| Ethanol | 10-50 mM | < 0.5% | Can also induce cellular stress; less potent solvent than DMSO.[13] |
| PEG 400 | 1-10 mM | < 1% | Generally lower toxicity but may not be as effective for highly hydrophobic compounds.[14] |
| Cyclodextrins | Varies | Varies (often 1-10 mM) | Excellent biocompatibility; forms inclusion complexes.[15][16] |
Q6: My assay is pH-sensitive and I cannot use pH adjustment. What are my best alternatives to organic solvents?
A6: When both pH modification and organic solvents are off the table, the best approach is to use inclusion complexation with cyclodextrins.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a lipophilic inner cavity.[11][15] They can encapsulate the hydrophobic part of your compound (the chlorophenyl ring) within their cavity, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[12][16]
Caption: Mechanism of cyclodextrin solubilization.
Advantages of Cyclodextrins:
-
High Biocompatibility: Generally much less toxic to cells than organic solvents.[17]
-
Maintains Neutral pH: Does not require pH shifts.
-
Increases Bioavailability: By keeping the drug in solution, it can increase its availability to the target.[12]
Commonly used cyclodextrins in research include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have improved solubility over the parent β-cyclodextrin.[15] See Protocol 3 for methodology.
Section 3: Detailed Protocols & Methodologies
Protocol 1: Step-by-Step Guide to pH-Mediated Solubilization
This protocol is ideal for biochemical or acellular assays where pH can be controlled.
-
Preparation:
-
Calculate the mass of this compound needed for a 10 mM stock solution.
-
Prepare a fresh 100 mM NaOH solution in high-purity water.
-
-
Dissolution:
-
Add the calculated mass of the compound to a sterile microcentrifuge tube.
-
Add a volume of 100 mM NaOH equivalent to 1.1 molar equivalents relative to the compound. This slight excess ensures full deprotonation.
-
Add high-purity water to reach 90% of the final desired volume.
-
Vortex thoroughly. If needed, sonicate briefly in a water bath or warm to 37°C to aid dissolution.
-
Once fully dissolved, adjust the volume to the final target with water. The pH of this stock will be highly basic.
-
-
Application:
-
Serially dilute this aqueous stock solution into your final assay buffer.
-
Crucially, verify the pH of the final assay solution after adding the compound to ensure your buffer system has adequately compensated for the basic stock.
-
Protocol 2: Best Practices for Using Co-solvents (DMSO)
This protocol should be used for cell-based assays or when pH adjustment is not possible and cyclodextrins are not available.
-
Stock Preparation:
-
Prepare the highest feasible concentrated stock solution in 100% DMSO (e.g., 50 mM). Ensure it is fully dissolved. Store desiccated at -20°C or -80°C to prevent water absorption.
-
-
Assay Plate Preparation:
-
Calculate the dilution factor needed to achieve your highest desired final concentration while keeping the final DMSO percentage at or below 0.5%.
-
Example: To achieve a 100 µM final concentration from a 50 mM stock, you need a 1:500 dilution. This results in a final DMSO concentration of 1/500 = 0.2%, which is acceptable.
-
-
Solvent Control:
-
Prepare a "Solvent Control" mix by adding the same volume of 100% DMSO to the assay medium that you will use for your highest compound concentration.
-
Add this solvent control mix to the appropriate wells on every plate.
-
-
Execution:
-
Perform serial dilutions of your compound directly in the assay medium.
-
Add the compound/media dilutions to the cells. Ensure rapid and thorough mixing to avoid localized high concentrations of DMSO or compound, which can cause precipitation and toxicity.
-
Protocol 3: Preparing a Stock Solution using Cyclodextrin Inclusion Complexes
This is the preferred method for sensitive cell-based assays where organic solvents must be avoided.
-
Preparation:
-
Choose a highly soluble cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). This will serve as the "vehicle."
-
-
Complexation (Kneading/Slurry Method):
-
Weigh out your compound.
-
Add a small amount of the HP-β-CD vehicle to the powder to form a thick paste.
-
Using a spatula or glass rod, knead the paste vigorously for 15-20 minutes. This mechanical energy forces the drug into the cyclodextrin cavity.
-
Gradually add the rest of the HP-β-CD vehicle while continuing to vortex or mix.
-
Sonicate the final suspension for 30 minutes to ensure maximum complexation.
-
-
Clarification and Use:
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any un-complexed, insoluble drug.
-
Carefully collect the supernatant. This is your aqueous, solubilized stock solution. The concentration should be determined analytically (e.g., via HPLC-UV) if precision is required.
-
This stock can now be sterile-filtered and used directly in your assays.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. fiveable.me [fiveable.me]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. quora.com [quora.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Preventing side reactions in "2-[(4-Chlorophenyl)sulfanyl]propanoic acid" synthesis
Welcome to the technical support center for the synthesis of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and minimize side reactions.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction. This involves the reaction of 4-chlorothiophenolate (the nucleophile) with a 2-halopropanoic acid, such as 2-chloropropanoic acid or 2-bromopropanoic acid (the electrophile). While this is a robust method for forming the desired thioether, several competing side reactions can occur, impacting yield and purity. This guide will address these potential issues and provide solutions to optimize your synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
Significantly lower than expected isolated yield of this compound.
-
Complex mixture of products observed by TLC or NMR analysis of the crude reaction mixture.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of 4-Chlorothiophenol | The thiolate anion is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a slow or incomplete reaction. 4-chlorothiophenol is more acidic (pKa ~6.6) than corresponding phenols, but a suitable base is still crucial.[1] | Use at least one equivalent of a moderately strong base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt). Ensure the base is fresh and anhydrous if using a non-aqueous solvent. |
| Competing E2 Elimination Reaction | The electrophile, 2-halopropanoic acid, is a secondary halide, which can undergo an E2 elimination reaction to form 2-propenoic acid (acrylic acid) derivatives, especially in the presence of a strong, sterically hindered base or at elevated temperatures.[2] | Use a less sterically hindered and less basic nucleophile where possible, although thiolates are already favorable in this regard compared to alkoxides.[3] Maintain a moderate reaction temperature. Avoid overly strong or bulky bases if elimination is a major issue. |
| Poor Leaving Group | While bromide is a good leaving group, chloride is less so. If using 2-chloropropanoic acid, the reaction may be sluggish. | Consider using 2-bromopropanoic acid as the electrophile, as bromide is a better leaving group than chloride, which will increase the rate of the SN2 reaction. |
| Inappropriate Solvent | The choice of solvent is critical for an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. Aprotic polar solvents are generally preferred.[4] | Use a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile, or acetone to enhance the nucleophilicity of the thiolate.[4][5] |
Issue 2: Presence of a Major Impurity, Di-(4-chlorophenyl) disulfide
Symptoms:
-
A significant non-polar spot on the TLC plate.
-
Characteristic signals in the NMR of the crude product corresponding to the symmetrical disulfide.
-
Difficulty in purifying the final product due to the presence of this impurity.
Potential Causes & Solutions:
Cause: Oxidation of 4-chlorothiophenolate.
Explanation: Thiophenols and their corresponding thiolates are highly susceptible to oxidation, especially in the presence of a base and atmospheric oxygen, leading to the formation of a disulfide bond.[1][6]
dot
Caption: Oxidative coupling of 4-chlorothiophenolate to form disulfide.
Recommended Solutions:
-
Degas Solvents: Before use, degas the reaction solvent by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This is the most effective way to prevent oxidation.
-
Minimize Reaction Time: Optimize the reaction conditions to proceed as quickly as possible, reducing the time the thiolate is exposed to potential oxidants.
-
Purification: If disulfide formation is unavoidable, it can often be removed by column chromatography.
Issue 3: Evidence of Over-Alkylation
Symptoms:
-
Formation of a highly polar, water-soluble byproduct.
-
Complex signals in the NMR that may suggest a sulfonium salt.
Potential Causes & Solutions:
Cause: The thioether product acts as a nucleophile.
Explanation: The sulfur atom in the product, this compound, is still nucleophilic and can react with another molecule of the 2-halopropanoic acid to form a sulfonium salt.[7] This is more likely if there is a high concentration of the alkylating agent.
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of the 4-chlorothiophenol relative to the 2-halopropanoic acid to ensure the alkylating agent is the limiting reagent.
-
Slow Addition: Add the 2-halopropanoic acid slowly to the solution of the thiolate. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of a second alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for deprotonating 4-chlorothiophenol in this synthesis?
For laboratory-scale synthesis, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are effective and economical choices. NaOH will fully deprotonate the thiol, while K₂CO₃ is a milder base that is often sufficient and can be easier to handle. Using sodium hydride (NaH) in an anhydrous solvent like THF or DMF is also a very effective option, as the only byproduct of the deprotonation is hydrogen gas.[8]
Q2: Can I use a protic solvent like ethanol for this reaction?
While the reaction may proceed in a protic solvent, it is generally not recommended for optimal results. Protic solvents can form hydrogen bonds with the thiolate nucleophile, creating a solvent cage that reduces its reactivity and slows down the SN2 reaction. A polar aprotic solvent like DMF or acetonitrile is preferred.[4]
Q3: My reaction is very slow, even with 2-bromopropanoic acid. What can I do?
If the reaction is sluggish, you can try gently heating the reaction mixture. For many SN2 reactions, increasing the temperature will increase the reaction rate. However, be cautious, as higher temperatures can also favor the competing E2 elimination reaction.[2] A temperature of 50-60 °C is a reasonable starting point for optimization. Additionally, ensure your solvent is sufficiently polar and aprotic.
Q4: How should I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the starting materials (4-chlorothiophenol and 2-halopropanoic acid) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid is protonated and gives a well-defined spot.
Q5: What is a standard work-up and purification procedure for this product?
A typical work-up procedure would involve:
-
Quenching the reaction with water.
-
Acidifying the aqueous solution with an acid like HCl to a pH of around 2-3. This ensures the carboxylic acid product is protonated and will be soluble in an organic solvent.
-
Extracting the product into an organic solvent like ethyl acetate or diethyl ether.
-
Washing the organic layer with brine to remove excess water.
-
Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Removing the solvent under reduced pressure.
The crude product can then be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.[9]
Reaction Workflow and Mechanisms
Overall Synthesis Workflow
dot
Caption: General workflow for the synthesis of this compound.
Key Reaction Mechanisms
dot
References
- 1. nbinno.com [nbinno.com]
- 2. brainkart.com [brainkart.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Thiophenol - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
"2-[(4-Chlorophenyl)sulfanyl]propanoic acid" assay interference and mitigation
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the analysis of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges encountered during the quantification of this compound. We will explore the root causes of assay interference and provide robust, field-proven strategies for mitigation.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the most common initial queries regarding the analysis of this compound, providing the fundamental knowledge needed for successful assay development.
Q1: What are the primary analytical challenges I should anticipate when developing an assay for this compound?
A1: The analysis of this molecule presents a multi-faceted challenge due to its specific chemical properties. You should anticipate issues related to:
-
pH Sensitivity: As a carboxylic acid, its state of ionization is highly dependent on the pH of the solvent or mobile phase. In reversed-phase chromatography, maintaining a pH at least 2 units below the compound's pKa is crucial to ensure it is in its neutral, less polar form, which promotes retention.[1] Failure to control pH will lead to poor peak shape and drifting retention times.[2]
-
Matrix Effects in LC-MS/MS: When analyzing biological samples (e.g., plasma, urine, tissue homogenates), co-eluting endogenous components like phospholipids, salts, and metabolites can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This phenomenon, known as matrix effect, can cause ion suppression or enhancement, leading to significant inaccuracies in quantification.[5][6]
-
Chirality: The molecule possesses a stereogenic center at the alpha-carbon of the propanoic acid moiety. The two enantiomers may have different pharmacological activities and metabolic fates. Therefore, standard achiral chromatography will not separate them, potentially leading to misleading results if a stereospecific assay is required.[7][8][9]
-
Metal Interactions: The carboxylic acid group can chelate with active metal sites on traditional stainless steel HPLC columns and hardware.[10] This can result in significant peak tailing, signal loss, and poor recovery.
Q2: Should I use HPLC-UV or LC-MS/MS for my analysis?
A2: The choice depends on the required sensitivity, selectivity, and the complexity of your sample matrix.
-
HPLC-UV is a simpler, more accessible technique. It is suitable for analyzing relatively clean samples, such as in-process reaction monitoring or formulation analysis. However, its selectivity is limited. Interference can occur from any compound in the sample that absorbs light at the same wavelength.[1][11]
-
LC-MS/MS offers vastly superior sensitivity and selectivity.[4] It can distinguish the analyte from co-eluting impurities based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. This makes it the gold standard for bioanalysis (quantifying drugs in biological fluids) where analyte concentrations are low and the matrix is complex.[4][5] However, it is susceptible to matrix effects that must be carefully managed.[12]
Q3: Why does my peak shape for this compound show significant tailing?
A3: Peak tailing for an acidic compound like this is typically caused by one of two mechanisms:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are acidic and can exist in an ionized state (Si-O-). These negatively charged sites can have a strong, undesirable ionic interaction with your analyte, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1]
-
Metal Chelation: As mentioned, the carboxyl group can interact with trace metals in the HPLC flow path, particularly the column's stainless steel frit and body.[10] This interaction can also delay the elution of a fraction of the analyte, causing tailing.
To mitigate this, consider using a high-purity, end-capped C18 column, lowering the mobile phase pH to suppress silanol ionization, or employing columns with inert hardware.[1][10]
Part 2: Troubleshooting Guide - Common Issues and Solutions
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Mitigation Strategy |
| Poor or No Retention | The analyte is too polar under the current conditions. Mobile phase pH is too high, causing the acid to be ionized (deprotonated). | Use a column designed for polar analytes (e.g., polar-embedded or aqueous C18). Ensure the mobile phase pH is buffered to a value at least 2 units below the analyte's pKa (e.g., pH 2.5-3.0 using formic acid or a phosphate buffer).[1] |
| Inconsistent Retention Time | Mobile phase pH is unstable or improperly buffered. Column temperature is fluctuating. Column is degrading. | Prepare fresh mobile phase daily and ensure adequate buffering capacity. Use a column oven for temperature control.[13] Implement a "first-in, first-out" policy for columns and use a guard column to protect the analytical column. |
| Low Signal / Ion Suppression (LC-MS) | Co-eluting matrix components are interfering with ionization. The analyte is adsorbing to metal surfaces in the flow path. | Optimize sample preparation (e.g., switch from protein precipitation to SPE or LLE) to better remove interferences.[3] Use a stable isotope-labeled internal standard. Use inert column hardware (e.g., PEEK-lined).[10] |
| Ghost Peaks | Contamination in the HPLC system, mobile phase, or sample vials. Carryover from a previous, high-concentration injection. | Use high-purity, HPLC-grade solvents and additives.[11] Flush the system thoroughly. Implement a robust needle wash protocol and add a high-organic wash step at the end of your gradient to elute late-eluting compounds.[11] |
| Split or Shouldered Peaks | Co-elution of an interfering compound or an enantiomer (if using an achiral column). Mismatch between the sample solvent and the mobile phase. A void or contamination at the head of the column. | Optimize the gradient to improve separation.[1] Dissolve the sample in a solvent weaker than or identical to the initial mobile phase.[1] Replace the guard column or the analytical column if a void is suspected. |
Part 3: Advanced Protocols and Methodologies
Protocol 1: Identifying and Mitigating Matrix Effects in LC-MS/MS
Matrix effects are a primary source of inaccuracy in bioanalytical methods.[4] The most direct way to visualize when and where these effects occur in your chromatogram is with a Post-Column Infusion (PCI) experiment .[3]
Q: How do I perform a post-column infusion experiment to diagnose matrix effects?
A: This experiment involves infusing a constant flow of your analyte solution into the LC eluent after the analytical column but before the mass spectrometer. You then inject an extracted blank matrix sample. Any fluctuation in the steady analyte signal indicates the presence of ion-suppressing or -enhancing components eluting from the column at that specific time.
Caption: Workflow for a post-column infusion experiment.
-
Prepare Solutions:
-
Analyte Solution: Prepare a solution of this compound in mobile phase at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).
-
Blank Matrix: Extract a sample of the relevant blank biological matrix (e.g., plasma, urine) using the same procedure as for your actual samples.
-
-
System Setup:
-
Set up your LC system as usual.
-
Using a T-connector, connect the outlet of the analytical column to one inlet of the "T".
-
Connect a syringe pump containing your analyte solution to the second inlet of the "T".
-
Connect the outlet of the "T" to the mass spectrometer's ion source.
-
-
Execution:
-
Begin the LC gradient without an injection.
-
Start the syringe pump at a low flow rate (e.g., 10-20 µL/min).
-
Monitor the signal for your analyte's specific m/z transition. Once the signal is stable, this is your baseline.
-
Inject the extracted blank matrix sample onto the column and start the LC gradient.
-
-
Analysis:
-
Monitor the analyte signal throughout the run.
-
A dip in the signal indicates ion suppression at that retention time.
-
A rise in the signal indicates ion enhancement.
-
-
Mitigation: If significant suppression is observed where your analyte elutes, you must adjust your chromatography to move your analyte away from this zone or improve your sample cleanup procedure to remove the interfering components.
Protocol 2: Addressing Chirality - Enantioselective Separation
If the stereochemistry of this compound is important for your research, an enantioselective (chiral) separation is necessary.
Q: My project requires the separate quantification of the R- and S-enantiomers. How can I achieve this?
A: The most direct approach in HPLC is to use a Chiral Stationary Phase (CSP). These columns contain a chiral selector immobilized on the silica support that interacts differently with each enantiomer, leading to different retention times.
Caption: Differential interaction of enantiomers with a CSP.
For acidic compounds like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often successful.[8][9]
| CSP Type | Common Selector | Typical Mobile Phases | Key Characteristics |
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase (Heptane/Alcohol), Polar Organic, Reversed Phase | Broad applicability, high success rate. The carbamate derivatives provide pi-pi, hydrogen bonding, and steric interactions.[8] |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed Phase (ACN/MeOH with buffers), Polar Organic | Forms "cavities" for inclusion complexation. Ionic interactions with the acid are primary drivers of separation.[9] |
| Pirkle-type (Brush-type) | N-(3,5-dinitrobenzoyl)phenylglycine | Normal Phase (Heptane/Alcohol) | Relies on pi-pi interactions, hydrogen bonding, and dipole-dipole interactions.[7] |
Protocol Recommendation:
-
Screening: Start by screening a polysaccharide-based column (e.g., Chiralpak® IA or IC) under normal phase, polar organic, and reversed-phase conditions.
-
Mobile Phase Optimization: If partial separation is observed, optimize the mobile phase. In normal phase, vary the type and percentage of the alcohol modifier. In reversed phase, adjust the pH and organic modifier content.
-
Confirmation: Once separation is achieved, confirm the elution order by injecting an optically pure standard of one of the enantiomers, if available.
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nebiolab.com [nebiolab.com]
- 13. cms.mz-at.de [cms.mz-at.de]
Technical Support Center: Improving Experimental Reproducibility of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Welcome to the technical support center for 2-[(4-Chlorophenyl)sulfanyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the reproducibility of experiments involving this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.
Our approach is grounded in scientific first principles and extensive field experience. We aim to not only provide solutions but also to explain the underlying causality, empowering you to build robust and self-validating experimental protocols.
I. Compound Characteristics and Handling
Before delving into specific experimental troubleshooting, it is crucial to understand the fundamental properties of this compound and best practices for its handling and storage.
Frequently Asked Questions (FAQs): Compound Handling
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound are oxidation of the thioether linkage and potential degradation under harsh pH conditions or exposure to light. The thiol group is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, altering the compound's biological activity. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at 2-8°C, protected from light, for no more than a week. For longer-term storage, aliquot and freeze at -20°C or -80°C, but be mindful that freeze-thaw cycles can also contribute to degradation.[1]
Q2: How should I prepare stock solutions of this compound, especially given its likely poor water solubility?
A2: Like many aromatic carboxylic acids, this compound is expected to have low aqueous solubility.[2][3][4] The recommended approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. Once fully dissolved, this stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
Solvent Selection for Stock Solutions
| Solvent | Advantages | Considerations |
| DMSO | High solubilizing power for many organic compounds. | Can have biological effects at higher concentrations. Ensure final concentration is typically ≤ 0.1%. |
| Ethanol | Less toxic than DMSO to many cell types. | May not be as effective at solubilizing highly non-polar compounds. |
Q3: Are there any specific safety precautions I should take when handling this compound?
II. Troubleshooting Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity and concentration of compounds like this compound. Reproducibility issues in HPLC can often be traced back to the mobile phase, column, or the instrument itself.
Frequently Asked Questions (FAQs): HPLC Analysis
Q1: I'm observing significant peak tailing with my compound. What are the likely causes and how can I fix it?
A1: Peak tailing for an aromatic carboxylic acid is a common issue in reverse-phase HPLC. The most probable cause is secondary interactions between the acidic analyte and free silanol groups on the silica-based stationary phase.[5]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Q2: My retention times are shifting between injections. What should I investigate?
A2: Retention time variability can compromise the reliability of your data. This issue often points to problems with the mobile phase composition, column temperature, or pump performance.[6]
Troubleshooting Retention Time Instability
| Potential Cause | Recommended Action |
| Mobile Phase Composition Change | Ensure mobile phase components are accurately measured and well-mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Prepare fresh mobile phase daily. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. Even minor room temperature changes can affect retention times. |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical when changing mobile phases. |
| Pump Malfunction | Check for leaks in the pump seals and fittings. A noisy or fluctuating baseline can also indicate pump issues.[6] |
Q3: I'm seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?
A3: Ghost peaks can arise from several sources, including the sample, the mobile phase, or carryover from previous injections.
-
Late Elution: A peak from a previous injection may elute during a subsequent run, especially in gradient analysis. To address this, extend the run time or add a column wash step at the end of your gradient.
-
Contaminated Mobile Phase: Use only HPLC-grade solvents and freshly prepared buffers. Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks.[6]
-
Sample Carryover: If the injector is not properly rinsed between injections, remnants of the previous sample can be injected, leading to ghost peaks. Ensure your injector wash solvent is effective at dissolving your analyte.
III. Synthesis and Purification Considerations
Reproducibility can be significantly impacted by the purity of the starting material. Understanding the potential side products of the synthesis of this compound can aid in developing effective purification and quality control methods. A likely synthetic route involves a variation of the Friedel-Crafts reaction.
Frequently Asked Questions (FAQs): Synthesis and Purity
Q1: What are the common impurities I should be aware of from a Friedel-Crafts type synthesis?
A1: Friedel-Crafts reactions, while powerful for forming carbon-carbon bonds, are known for several limitations that can lead to impurities.[7][8][9]
-
Polyalkylation: The product of the initial alkylation is often more reactive than the starting material, leading to the addition of multiple alkyl groups to the aromatic ring.[8] This can be minimized by using a large excess of the benzene derivative.
-
Carbocation Rearrangement: The alkylating agent can form a carbocation that may rearrange to a more stable form before reacting with the aromatic ring.[8][9][10]
-
Isomers: The substitution pattern on the chlorophenyl ring can lead to ortho, meta, and para isomers, although the para isomer is often favored.
Q2: How can I confirm the purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment.
Purity Analysis Workflow
Caption: Workflow for purity analysis.
IV. Biological Assay Reproducibility
Inconsistent results in biological assays can be frustrating. Often, the issue lies not with the biological system itself, but with the handling and stability of the test compound in the assay medium.
Frequently Asked Questions (FAQs): Biological Assays
Q1: My biological assay results are inconsistent or show a loss of activity over time. What could be the cause?
A1: This is a common problem when working with thiol-containing compounds. The degradation of the active compound in the assay medium is a likely culprit.[11]
-
Compound Stability in Media: The thioether group in your compound can be susceptible to oxidation, especially in complex biological media that may contain reactive oxygen species. It is crucial to assess the stability of your compound in the complete assay medium under the exact incubation conditions (e.g., 37°C, 5% CO₂).
-
Interaction with Media Components: Components of the cell culture media, such as certain amino acids or reducing agents, could potentially interact with your compound.[12]
Protocol for Assessing Compound Stability in Assay Medium
-
Prepare a solution of this compound in your complete assay medium at the highest concentration used in your experiments.
-
Incubate this solution under the same conditions as your biological assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the parent compound in each aliquot using a validated HPLC method.
-
A significant decrease in the parent peak area over time indicates instability.
Q2: How can the thiol group in my compound affect its interaction with biological targets?
A2: Thiol-containing compounds can be reactive and may interact with biological systems in ways that are not related to their intended mechanism of action.[11]
-
Non-specific Binding: The thiol group can form disulfide bonds with cysteine residues in proteins, leading to non-specific binding and potential artifacts in your assay.
-
Redox Cycling: The compound could participate in redox cycling within the cell, which can lead to off-target effects.
To mitigate these issues, consider including a reducing agent like dithiothreitol (DTT) in your assay as a control to see if it alters the observed activity, which might suggest a thiol-dependent mechanism or artifact.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. BenchChem. --INVALID-LINK--
-
Gong, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Frontiers in Pharmacology, 15, 1357007. --INVALID-LINK--
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. --INVALID-LINK--
-
BenchChem. (2025). Stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution. BenchChem. --INVALID-LINK--
-
Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich. --INVALID-LINK--
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. --INVALID-LINK--
-
Nagano, N., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. --INVALID-LINK--
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. --INVALID-LINK--
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1616. --INVALID-LINK--
-
Arai, K., et al. (2017). Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide Isomerase. Archives of Biochemistry and Biophysics, 621, 26-34. --INVALID-LINK--
-
Zhang, M., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Pharmaceutics, 16(6), 785. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. BenchChem. --INVALID-LINK--
-
Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. --INVALID-LINK--
-
University of Calgary. Ch12: Friedel-Crafts limitations. University of Calgary. --INVALID-LINK--
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. --INVALID-LINK--
-
Chemistry Steps. Friedel-Crafts Alkylation. Chemistry Steps. --INVALID-LINK--
-
WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. --INVALID-LINK--
-
Wikipedia. Friedel–Crafts reaction. Wikipedia. --INVALID-LINK--
-
Boyd, D. A., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8659-8669. --INVALID-LINK--
-
Creative Proteomics. Propanoic Acid: Properties, Production, Applications, and Analysis. Creative Proteomics. --INVALID-LINK--
-
Food and Agriculture Organization of the United Nations. PROPIONIC ACID. FAO. --INVALID-LINK--
-
Yang, T., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4281. --INVALID-LINK--
-
NIST. Propanoic acid. NIST WebBook. --INVALID-LINK--
-
Pinal, R. (Ed.). (2022). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. --INVALID-LINK--
-
Gucma, M., et al. (2018). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 23(11), 2977. --INVALID-LINK--
-
BenchChem. (2025). Stability issues of 2-Amino-2-(4-sulfophenyl)propanoic acid in solution. BenchChem. --INVALID-LINK--
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 10. Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Thioether Bridge: A Comparative Guide to 2-[(4-Chlorophenyl)sulfanyl]propanoic Acid and its Analogs in PPAR Modulation
Introduction: The Subtle Power of the Thioether Linkage in Nuclear Receptor Modulation
In the landscape of modern drug discovery, the family of Peroxisome Proliferator-Activated Receptors (PPARs) stands out as a critical regulator of metabolic and inflammatory pathways.[1][2] These ligand-activated transcription factors, comprising three main isoforms (α, γ, and β/δ), orchestrate the expression of a vast network of genes controlling lipid and glucose homeostasis, making them prime targets for therapeutic intervention in metabolic diseases such as type 2 diabetes and dyslipidemia.[3] The discovery of synthetic PPAR agonists, like the fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists), has revolutionized the management of these conditions.[4]
This guide delves into the nuanced world of a specific class of PPAR modulators: thioether-containing propanoic acid derivatives. At the heart of our investigation is 2-[(4-Chlorophenyl)sulfanyl]propanoic acid , a molecule that embodies the core structural features of this class—a carboxylic acid head, a propanoic acid backbone, and a thioether bridge linking to a substituted phenyl ring. We will objectively compare its anticipated performance with that of other thioether compounds and relevant clinical benchmarks, supported by a synthesis of available structure-activity relationship (SAR) data and detailed experimental protocols for key assays. Our goal is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the selection and design of next-generation PPAR modulators.
The Central Hypothesis: Fine-Tuning PPAR Activity Through the Thioether Scaffold
The core structure of this compound and its analogs is deceptively simple, yet each component plays a crucial role in its interaction with the PPAR ligand-binding domain (LBD). The carboxylic acid is a key anchoring group, forming hydrogen bonds with specific amino acid residues within the LBD. The thioether linkage, replacing a more common ether or alkyl chain, introduces unique electronic and conformational properties that can significantly influence binding affinity and subtype selectivity. Finally, substitutions on the phenyl ring, such as the 4-chloro group, modulate the hydrophobic interactions within the binding pocket.
Our comparative analysis will be grounded in the central hypothesis that subtle modifications to this thioether scaffold can lead to a spectrum of activities, from potent full agonists to selective partial agonists with potentially improved side-effect profiles.
Comparative Analysis of Thioether Compounds in PPAR Assays
While direct head-to-head comparative data for this compound is limited in publicly available literature, we can infer its potential activity by examining SAR studies of closely related analogs. The primary comparator for this class of compounds is often fenofibric acid , the active metabolite of the widely prescribed hyperlipidemia drug fenofibrate. Fenofibric acid itself is a propanoic acid derivative with a 4-chlorophenyl group, but it features a ketone and an ether linkage instead of a simple thioether bridge.[5]
In Vitro Potency: A Look at Receptor Activation
The primary method for evaluating the potency of PPAR agonists is through in vitro transactivation assays. These assays typically utilize a cell line engineered to express a PPAR isoform and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). The luminescence produced upon addition of a substrate is proportional to the degree of receptor activation. The half-maximal effective concentration (EC50) is the standard metric for potency, with lower values indicating a more potent compound.
Table 1: Comparative In Vitro Potency of Representative PPAR Agonists
| Compound Class | Representative Compound | Target PPAR(s) | hPPARα EC50 (µM) | hPPARγ EC50 (µM) | Reference |
| Thioether Propanoic Acid Analog | This compound (Predicted) | α/γ | ~5-20 | ~10-50 | Inferred |
| Fibrate (Ether Linkage) | Fenofibric Acid | α (with some γ activity) | 9.47 | 61.0 | [5] |
| Thiazolidinedione | Rosiglitazone | γ | >100 | 0.028 | [6][7] |
| Phenylpropanoic Acid (Propyl Linker) | Compound 53 | α/γ | - | - | [8] |
Note: The EC50 values for this compound are predicted based on SAR trends in related compounds and are intended for illustrative purposes. Direct experimental validation is required for a definitive assessment.
From the available data, we can anticipate that this compound would likely exhibit dual PPARα/γ agonism, with a potency potentially in the single-digit to low double-digit micromolar range. The thioether linkage, being more flexible and lipophilic than the ether-ketone combination in fenofibric acid, may alter the binding orientation and interactions within the LBD, leading to differences in potency and subtype selectivity.
Signaling Pathways and Experimental Workflows
The PPAR Activation Cascade
The activation of PPARs by agonists like this compound initiates a well-defined signaling cascade that ultimately leads to the regulation of target gene expression.
Caption: General signaling pathway for PPAR activation by a ligand.
Experimental Workflow: Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the transcriptional activity of PPARs in response to a test compound.
Caption: Workflow for a PPAR luciferase reporter gene assay.
Detailed Experimental Protocols
PPAR Transactivation Assay (Luciferase Reporter)
This assay measures the ability of a compound to activate a PPAR isoform and drive the expression of a luciferase reporter gene.[9]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Expression vector for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα or PPARγ
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Test compounds (this compound, other thioether analogs, fenofibric acid, rosiglitazone)
-
Luciferase assay system (e.g., Promega ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and culture overnight.
-
Transfection: Co-transfect the cells with the appropriate PPAR expression vector and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (fenofibric acid for PPARα, rosiglitazone for PPARγ).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Competitive Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of a test compound to the PPAR LBD by measuring its ability to displace a fluorescently labeled ligand.
Materials:
-
Purified recombinant human PPARγ LBD
-
Fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of rosiglitazone)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4)
-
Test compounds
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare a solution of the PPARγ LBD and the fluorescent ligand in the assay buffer.
-
Incubation: Incubate the LBD and fluorescent ligand solution until binding reaches equilibrium.
-
Competitive Binding: Add increasing concentrations of the unlabeled test compound to the mixture.
-
Measurement: Measure the fluorescence polarization of each sample using a plate reader. The displacement of the fluorescent ligand by the test compound will result in a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the test compound concentration to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.
Structure-Activity Relationship (SAR) Insights
Based on available literature for phenylpropanoic acid derivatives, we can infer the following SAR trends that are likely applicable to this compound and its analogs:
-
The Acidic Headgroup: The carboxylic acid is critical for activity, forming key hydrogen bonds with residues in the PPAR LBD.[10]
-
The Thioether Linker: The nature of the linker between the phenyl ring and the propanoic acid core significantly impacts potency and selectivity. Studies on related series have shown that replacing an ether with a more flexible propyl linker can enhance activity.[8] The thioether in our target compound offers a unique combination of flexibility and electronic character that warrants further investigation.
-
Phenyl Ring Substitution: The 4-chloro substitution on the phenyl ring is a common feature in many PPAR agonists, including fenofibric acid. This substitution likely enhances hydrophobic interactions within the LBD. Exploring other substitutions at this position could fine-tune potency and selectivity.
Off-Target Effects and the Quest for Selectivity
A critical consideration in the development of any PPAR modulator is the potential for off-target effects. Full agonists of PPARγ, such as the thiazolidinediones, have been associated with side effects like weight gain and fluid retention. This has spurred the search for partial agonists or selective PPARγ modulators (SPPARγMs) that can achieve the desired therapeutic effects with a reduced side-effect profile.
The thioether propanoic acid scaffold represents a promising avenue for developing such selective modulators. By carefully tuning the structure-activity relationship, it may be possible to design compounds that induce a specific receptor conformation, leading to the recruitment of a distinct set of co-activators and the differential regulation of target genes. Future studies on this compound and its analogs should include assays to assess their potential for adipocyte differentiation, a hallmark of full PPARγ agonism, as well as broader off-target screening panels.
Conclusion and Future Directions
This compound and its thioether-containing analogs represent a compelling class of compounds for the modulation of PPAR activity. While direct comparative data is still emerging, the analysis of related structures, particularly in comparison to the clinical benchmark fenofibric acid, suggests a promising potential for dual PPARα/γ agonism.
The key to unlocking the full therapeutic potential of this scaffold lies in a systematic exploration of its structure-activity relationship. By leveraging the detailed in vitro assays outlined in this guide, researchers can precisely quantify the potency, selectivity, and functional effects of novel thioether derivatives. The ultimate goal is to identify compounds with an optimized balance of efficacy and safety, potentially leading to the development of next-generation therapies for metabolic diseases. The subtle yet significant influence of the thioether bridge may hold the key to achieving this goal.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A [mdpi.com]
- 7. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 2-[(4-Chlorophenyl)sulfanyl]propanoic Acid and Known Inhibitors Targeting the Syntenin-2 PDZ Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of "2-[(4-Chlorophenyl)sulfanyl]propanoic acid" as an inhibitor of the syntenin-2 PDZ domain. It is important to note that the biological target for this specific compound has not been definitively identified in publicly available literature. The selection of the syntenin-2 PDZ domain as a plausible target is based on fragment-based drug design studies involving its close structural isomer, 3-(4-chlorophenylthio)propanoic acid[1][2]. This guide, therefore, presents a speculative yet scientifically grounded comparison with established inhibitors of this cancer-associated target.
Introduction to Syntenin-2 and its Role in Cancer
Syntenin-1 (also known as Melanoma Differentiation-Associated gene-9 or MDA-9) is a scaffold protein that plays a critical role in various cellular processes, including cell adhesion, signaling, and intracellular trafficking[3][4]. It contains two tandem PDZ domains, PDZ1 and PDZ2, which are crucial for its function[4]. These PDZ domains mediate protein-protein interactions by recognizing specific C-terminal motifs on target proteins[1].
In the context of cancer, overexpression of syntenin is linked to tumor progression, metastasis, and poor prognosis in various malignancies, including breast cancer, glioblastoma, and melanoma[3][5]. The PDZ domains of syntenin are instrumental in these oncogenic processes. For instance, the syntenin PDZ2 domain is involved in the biogenesis of exosomes, which are small vesicles that mediate intercellular communication and can promote cancer spread[6][7]. Consequently, inhibiting the function of syntenin's PDZ domains has emerged as a promising therapeutic strategy to counteract cancer progression[3][5].
Efficacy Comparison: this compound vs. Known Syntenin-2 PDZ Inhibitors
While direct experimental data for "this compound" is unavailable, we can extrapolate its potential based on the activity of its structural analogs and compare it with well-characterized syntenin-2 PDZ inhibitors.
| Compound | Target Domain(s) | Reported Efficacy (IC50/K_D) | Key Features & Cellular Effects |
| This compound | Syntenin-2 PDZ (Hypothesized) | Not Determined | Potential to bind to the PDZ2 domain based on structural similarity to known fragments. Cellular effects are uncharacterized. |
| C58 | Syntenin-2 PDZ | Weak inhibitor | A small molecule identified through screening that weakly binds to the PDZ2 domain and can inhibit cancer exosome pathways[1]. |
| SyntOFF | Syntenin-2 PDZ | IC50 ~ 47 µM (in the presence of detergent)[1] | An optimized small molecule inhibitor derived from a 3-(4-chlorophenylthio)propanoic acid fragment. It impairs breast cancer cell proliferation, migration, and sphere formation[2][6]. |
| SPDZi1 | Syntenin PDZ1 and PDZ2 | K_D = 3.59 µM[8] | A dual inhibitor that binds to both PDZ domains of syntenin. It has been shown to have a profound inhibitory effect on human glioblastoma cell proliferation[8]. |
| PDZ1i | Syntenin PDZ1 | Not specified in provided results | A selective inhibitor of the PDZ1 domain that has demonstrated efficacy in blocking cancer invasion in vitro and in vivo[9]. |
Note: The efficacy data for known inhibitors are sourced from various studies and may have been determined using different assay conditions. Direct comparison of absolute values should be made with caution.
Signaling Pathway and Mechanism of Action
The syntenin protein, through its PDZ domains, acts as a crucial node in signaling pathways that promote cancer cell survival, migration, and metastasis. Inhibition of the syntenin-2 PDZ domain is expected to disrupt these pathways.
Caption: Proposed mechanism of syntenin-2 PDZ inhibitors.
Experimental Protocols
To assess the inhibitory potential of "this compound" and compare it with known inhibitors, the following experimental workflows are recommended.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Syntenin-2 PDZ Inhibition
This assay is a robust method to quantify the binding affinity of inhibitors to the syntenin-2 PDZ domain in a high-throughput format.
Protocol:
-
Reagent Preparation:
-
Prepare a GST-tagged syntenin-2 PDZ domain protein and a biotinylated peptide corresponding to the C-terminus of a known syntenin-2 binding partner (e.g., syndecan-4).
-
Prepare serial dilutions of the test compound ("this compound") and known inhibitors (e.g., SyntOFF) in an appropriate assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well low-volume plate, add the GST-tagged syntenin-2 PDZ protein.
-
Add the serially diluted compounds.
-
Add the biotinylated peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for binding equilibrium.
-
-
Detection:
-
Add an HTRF detection mix containing an anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate) and streptavidin labeled with an acceptor fluorophore (e.g., XL665).
-
Incubate for a further period (e.g., 1 hour) in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the HTRF-based inhibition assay.
Cell Migration (Wound Healing) Assay
This cell-based assay evaluates the effect of inhibitors on the migratory capacity of cancer cells, a key aspect of metastasis.
Protocol:
-
Cell Culture:
-
Culture a cancer cell line with high syntenin expression (e.g., MDA-MB-231 breast cancer cells) to confluence in a multi-well plate.
-
-
Wound Creation:
-
Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
-
Treatment:
-
Wash the wells to remove detached cells and replace the medium with fresh medium containing various concentrations of the test compound or known inhibitors. Include a vehicle control.
-
-
Imaging:
-
Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
-
Data Analysis:
-
Measure the area of the wound at each time point.
-
Calculate the percentage of wound closure over time for each treatment condition.
-
Compare the rate of wound closure in treated cells to that of the control cells to determine the inhibitory effect on cell migration.
-
Conclusion
While the direct inhibitory activity of "this compound" against the syntenin-2 PDZ domain remains to be experimentally validated, its structural similarity to fragments known to bind this target suggests it may possess relevant biological activity. The comparative framework and experimental protocols provided in this guide offer a robust starting point for researchers to investigate this potential and benchmark its efficacy against established syntenin inhibitors. Further studies are warranted to elucidate the precise mechanism of action and therapeutic potential of this and similar compounds in the context of cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological inhibition of syntenin PDZ2 domain impairs breast cancer cell activities and exosome loading with syndecan and EpCAM cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Role and Aberrant Overexpression of Syntenin-1 in Cancer: Potential Role as a Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. Pharmacological inhibition of syntenin PDZ2 domain impairs breast cancer cell activities and exosome loading with syndecan and EpCAM cargo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntenin: Key player in cancer exosome biogenesis and uptake? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-[(4-Chlorophenyl)sulfanyl]propanoic acid
Foreword for the Modern Pharmaceutical Analyst
In the landscape of pharmaceutical development, the integrity of our analytical data is the bedrock upon which product quality and patient safety are built. The molecule at the center of this guide, 2-[(4-Chlorophenyl)sulfanyl]propanoic acid, presents a unique analytical challenge due to its trifecta of key functional groups: a carboxylic acid, a thioether linkage, and a chlorinated aromatic ring. This structure dictates a careful and considered approach to method development and, critically, to the cross-validation of different analytical techniques.
This guide is not a mere recitation of protocols. It is a distillation of field-proven insights designed for researchers, scientists, and drug development professionals. Our objective is to dissect the causality behind experimental choices, providing a robust framework for comparing and cross-validating analytical methods. We will explore the comparative performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerhouse techniques in the pharmaceutical analyst's toolkit. The principles and workflows discussed herein are grounded in the rigorous standards set forth by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[1][2] This ensures that the methodologies are not only scientifically sound but also align with global regulatory expectations.[3][4][5]
The Imperative of Cross-Validation
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6][7] However, in the lifecycle of a drug product, it is common for analytical testing to be transferred between laboratories or for different analytical techniques to be used for the same substance. This is where cross-validation becomes paramount. It is a formal process to demonstrate the equivalency of two or more analytical procedures.[8]
For a molecule like this compound, one lab might use a robust HPLC-UV method for routine quality control, while another, perhaps in a research or troubleshooting capacity, might employ the specificity and sensitivity of GC-MS. Cross-validation ensures that the data generated by these disparate methods are reliable and interchangeable, a critical factor for maintaining product consistency and ensuring regulatory compliance throughout the product's lifecycle.[6][7][][10][11]
Below is a conceptual workflow illustrating the process of cross-validating two distinct analytical methods.
References
- 1. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis of Volatile Compounds and Flavor Fingerprint Using Gas Chromatography–Ion Mobility Spectrometry ( GC-IMS) on Crassostrea gigas with Different Ploidy and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 7. jppres.com [jppres.com]
- 8. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Researcher's Guide to the Comparative Analysis of 2-[(4-Chlorophenyl)sulfanyl]propanoic Acid and Its Analogs
This guide provides a comprehensive framework for the comparative study of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid and its structural analogs. It is designed for researchers, medicinal chemists, and drug development professionals. This document offers a robust, methodology-focused approach, empowering you to generate, analyze, and interpret comparative data for this promising class of compounds. We will explore the rationale behind experimental design, from synthesis to biological evaluation, ensuring scientific integrity and logical progression.
Introduction: Unlocking the Potential of a Versatile Scaffold
Arylpropanoic acids are a cornerstone of modern medicinal chemistry, with prominent members like ibuprofen demonstrating significant therapeutic impact.[1][2] The scaffold of this compound presents a compelling starting point for further discovery. The thioether linkage and the substituted phenyl ring offer rich opportunities for chemical modification to modulate biological activity. The presence of the chlorine atom, in particular, suggests a potential for significant interactions with biological targets. This guide will walk you through a systematic approach to synthesize analogs and evaluate their comparative performance, with a focus on anti-inflammatory and anticancer activities, two areas where arylpropanoic acids have shown promise.[1][3]
PART 1: Synthesis of Analogs - A Platform for Discovery
The synthesis of this compound and its analogs is typically achieved through a straightforward nucleophilic substitution reaction. This process involves the reaction of a substituted thiophenol with a 2-halopropanoic acid in the presence of a base. The versatility of this reaction allows for the creation of a diverse library of analogs by simply varying the substitution on the thiophenol ring.
General Synthetic Protocol
-
Preparation of the Thiolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted thiophenol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF). To this solution, add a base (e.g., potassium carbonate, 1.5 equivalents) to deprotonate the thiol and form the more nucleophilic thiolate. Stir the mixture at room temperature for 30 minutes.
-
Nucleophilic Substitution: Slowly add 2-bromopropanoic acid (1.1 equivalents) to the reaction mixture. Heat the mixture to 60-70°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product. Collect the crude product by vacuum filtration and wash with cold water.
-
Purification and Characterization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The following diagram illustrates the general synthetic workflow:
Caption: A step-by-step workflow for the synthesis and characterization of 2-[(Aryl)sulfanyl]propanoic acid analogs.
PART 2: Comparative Biological Evaluation
A systematic biological evaluation is crucial to understand the structure-activity relationship (SAR) of the synthesized analogs. Based on the known activities of arylpropanoic acids, we will focus on two key areas: anti-inflammatory and anticancer activity.
A. Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assays
Many arylpropanoic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1] It is important to assess the inhibitory activity against both COX-1 and COX-2 isoforms to determine the potency and selectivity of the compounds.[4]
-
Enzyme and Substrate Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Prepare a stock solution of arachidonic acid (the substrate) in ethanol.
-
Compound Preparation: Dissolve the synthesized analogs and a reference standard (e.g., ibuprofen or celecoxib) in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or vehicle control (DMSO).
-
Add the COX-1 or COX-2 enzyme to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the arachidonic acid solution.
-
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.[5]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required for 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
B. Anticancer Activity: Cytotoxicity Screening
The potential of the synthesized analogs as anticancer agents can be initially assessed by determining their cytotoxicity against a panel of human cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs and a positive control (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Data Analysis: Measure the absorbance of the dissolved formazan at 570 nm using a microplate reader. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 value (the concentration required to inhibit cell growth by 50%) from the dose-response curve.[6]
PART 3: Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic presentation of the experimental data is key to a clear comparative analysis and for elucidating the structure-activity relationship (SAR).
Data Summary Tables
Summarize your findings in clear, concise tables.
Table 1: Comparative COX Inhibition Data
| Compound ID | Aryl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | 4-Chlorophenyl | Experimental Data | Experimental Data | Calculated Value |
| 2 | 4-Fluorophenyl | Experimental Data | Experimental Data | Calculated Value |
| 3 | 4-Methylphenyl | Experimental Data | Experimental Data | Calculated Value |
| 4 | 4-Nitrophenyl | Experimental Data | Experimental Data | Calculated Value |
| Ibuprofen | 4-Isobutylphenyl | Experimental Data | Experimental Data | Calculated Value |
Table 2: Comparative Cytotoxicity Data
| Compound ID | Aryl Substituent | MCF-7 GI50 (µM) | A549 GI50 (µM) | HCT116 GI50 (µM) |
| 1 | 4-Chlorophenyl | Experimental Data | Experimental Data | Experimental Data |
| 2 | 4-Fluorophenyl | Experimental Data | Experimental Data | Experimental Data |
| 3 | 4-Methylphenyl | Experimental Data | Experimental Data | Experimental Data |
| 4 | 4-Nitrophenyl | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | - | Experimental Data | Experimental Data | Experimental Data |
Structure-Activity Relationship (SAR) Analysis
The collected data will allow for a systematic analysis of how structural modifications influence biological activity. Consider the following logical progression for your SAR analysis:
Caption: A workflow illustrating the process of establishing a structure-activity relationship from synthesis to data interpretation.
By following this comprehensive guide, researchers can systematically synthesize and evaluate analogs of this compound, leading to a deeper understanding of their therapeutic potential and paving the way for the development of novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 2-[(4-Chlorophenyl)sulfanyl]propanoic acid Against Commercial Standards
Introduction: The Rationale for Benchmarking Novel Fibrate-Like Compounds
In the landscape of metabolic disease research, the peroxisome proliferator-activated receptors (PPARs) remain a critical target for therapeutic intervention.[1][2] Specifically, PPARα agonists, such as the widely prescribed fenofibrate, are cornerstone therapies for managing dyslipidemia. Fenofibrate itself is a prodrug, rapidly hydrolyzed in the body to its active metabolite, fenofibric acid, which exerts its therapeutic effects by modulating the transcription of genes involved in lipid and lipoprotein metabolism.[1]
The compound 2-[(4-Chlorophenyl)sulfanyl]propanoic acid presents a structural analog to fenofibric acid. This structural similarity strongly suggests that it may also function as a PPARα agonist. However, without empirical data, its potency, efficacy, and selectivity remain unknown. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark this compound against a well-established commercial standard, fenofibric acid.
The following sections will detail the scientific rationale behind the experimental design, provide step-by-step protocols for in vitro characterization, and offer a clear structure for data presentation and interpretation. By following this guide, researchers can generate robust, comparative data to elucidate the therapeutic potential of this novel compound.
Comparative Analysis of Test Compound and Commercial Standard
A direct comparison of the pharmacological activity of this compound and fenofibric acid is essential to understand its potential as a PPARα agonist. The primary objective is to determine the relative potency and efficacy of the test compound in activating the PPARα receptor.
Key Performance Indicators:
-
Potency (EC₅₀): The half-maximal effective concentration, representing the concentration of the compound required to elicit 50% of the maximal response. A lower EC₅₀ value indicates higher potency.
-
Efficacy (% Activation): The maximal response induced by the compound relative to a known potent agonist.
The following table presents a template for summarizing the comparative data. For illustrative purposes, the table includes established experimental values for the commercial standard, fenofibric acid.
| Compound | Target | Potency (EC₅₀) | Efficacy (% Activation vs. Control) | Selectivity Profile |
| This compound | PPARα | To be determined | To be determined | To be determined |
| Fenofibric Acid (Commercial Standard) | PPARα | 9.47 µM - 22.4 µM | 104% | Activates PPARα and PPARγ, but not PPARδ.[1] Also shows activity against PPARδ in some studies.[3] |
Experimental Protocols: A Self-Validating System for PPARα Activation
To ensure the generation of high-quality, reproducible data, a validated, cell-based reporter assay is the recommended method for assessing PPARα activation. This section provides a detailed protocol for a luciferase-based transactivation assay.
Principle of the PPARα Luciferase Reporter Assay
This assay utilizes a host cell line (e.g., HEK293T) co-transfected with two plasmids:
-
An expression vector containing a chimeric receptor composed of the ligand-binding domain (LBD) of human PPARα fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
When an agonist binds to the PPARα LBD, the chimeric receptor undergoes a conformational change, allowing the GAL4 DBD to bind to the UAS. This binding event drives the expression of the luciferase gene. The resulting luminescence is directly proportional to the level of PPARα activation and can be quantified using a luminometer.
Step-by-Step Methodology
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Co-transfect the cells with the PPARα-LBD-GAL4-DBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Seeding:
-
Following transfection, detach the cells and seed them into 96-well white, clear-bottom assay plates at a density of 3 x 10⁴ cells per well.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and fenofibric acid in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of each compound in DMEM to create a range of concentrations for dose-response analysis. A typical 8-point dilution series in three-fold decrements is recommended.
-
Include a "vehicle only" control (DMSO in DMEM) and a positive control (a known potent PPARα agonist like GW7647).
-
Carefully remove the culture medium from the cells and replace it with the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay and Data Acquisition:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data by setting the "vehicle only" control to 0% activation and the maximal response of the positive control to 100% activation.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal efficacy for each compound.
-
Visualization of Key Mechanisms
To contextualize the experimental results, it is crucial to understand the underlying biological pathways.
PPARα Signaling Pathway
The following diagram illustrates the mechanism of PPARα activation. Upon binding to a ligand, such as fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: PPARα Signaling Pathway.
Experimental Workflow for PPARα Activation Assay
The diagram below outlines the key steps of the luciferase reporter assay described in the protocol.
Caption: Luciferase Reporter Assay Workflow.
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound. By generating comparative data on its potency and efficacy as a PPARα agonist alongside the commercial standard, fenofibric acid, researchers can make informed decisions about its potential for further development. Positive results from these in vitro studies would warrant progression to more complex investigations, including selectivity profiling against other PPAR subtypes (γ and δ), assessment of off-target effects, and eventual evaluation in in vivo models of dyslipidemia. This systematic approach ensures a scientifically rigorous evaluation, paving the way for the potential discovery of novel therapeutic agents for metabolic disorders.
References
A Comparative Analysis of 2-[(4-Chlorophenyl)sulfanyl]propanoic Acid and Its Analogs: A Guide for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the exploration of novel anti-inflammatory agents is a continuous endeavor. Propanoic acid derivatives have long been a cornerstone of non-steroidal anti-inflammatory drug (NSAID) development. This guide provides a detailed statistical and mechanistic analysis of compounds centered around the 2-[(4-Chlorophenyl)sulfanyl]propanoic acid scaffold. Due to a lack of extensive publicly available data on this specific molecule, we will conduct a comparative analysis with a structurally related and well-characterized compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (henceforth referred to as Compound 3f), for which significant experimental data exists. This approach, grounded in established principles of structure-activity relationships (SAR), will provide valuable insights into the potential efficacy and mechanisms of the broader class of chlorophenyl-containing propanoic acid derivatives.
Introduction: The Therapeutic Potential of Propanoic Acid Derivatives
Propanoic acid derivatives form a significant class of NSAIDs, with well-known members such as ibuprofen and naproxen. Their therapeutic effect primarily stems from the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The core structure of a propanoic acid moiety attached to an aromatic ring is a common pharmacophore. The nature and substitution pattern of the aromatic ring, as well as the linker between the two, can significantly influence the compound's potency, selectivity (COX-1 vs. COX-2), and pharmacokinetic profile.
The subject of this guide, this compound, features a chlorophenyl group linked to the propanoic acid via a sulfanyl (thioether) bridge. The chlorine atom can enhance lipophilicity and potentially influence binding affinity to target enzymes. The thioether linker provides a degree of conformational flexibility. To understand its potential, we will draw comparisons with Compound 3f, which incorporates a 4-chlorophenyl group into a more complex pyrrole-based structure and has demonstrated significant anti-inflammatory and immunomodulatory effects.[1][2][3]
Comparative Analysis of Anti-Inflammatory Activity
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
A standard model for evaluating acute inflammation is the carrageenan-induced paw edema model in rats. Below is a summary of the experimental data for Compound 3f compared to the well-established NSAID, Diclofenac.[1][2][3]
Table 1: Comparative Anti-Inflammatory Effect of Compound 3f and Diclofenac in Carrageenan-Induced Paw Edema in Rats (Single Dose)
| Treatment (Dose) | Edema Inhibition (%) at 2h | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 4h |
| Control (Saline) | 0 | 0 | 0 |
| Compound 3f (10 mg/kg) | - | - | - |
| Compound 3f (20 mg/kg) | Significant (p = 0.001) | - | - |
| Compound 3f (40 mg/kg) | - | - | - |
| Diclofenac (25 mg/kg) | Significant (p < 0.001) | Significant (p < 0.001) | Significant (p < 0.001) |
Data presented is a qualitative summary of findings reported in the literature.[1][2][3] "-" indicates data not reported as significant.
Table 2: Comparative Anti-Inflammatory Effect of Compound 3f and Diclofenac in Carrageenan-Induced Paw Edema in Rats (14-Day Repeated Dosing)
| Treatment (Dose) | Edema Inhibition (%) at 2h | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 4h |
| Control (Saline) | 0 | 0 | 0 |
| Compound 3f (10 mg/kg) | Significant (p < 0.001) | Significant (p < 0.001) | Significant (p < 0.001) |
| Compound 3f (20 mg/kg) | Significant (p < 0.001) | Significant (p < 0.001) | Significant (p < 0.001) |
| Compound 3f (40 mg/kg) | Significant (p < 0.001) | Significant (p < 0.001) | Significant (p < 0.001) |
| Diclofenac (25 mg/kg) | 14.5 ± 0.9% (p < 0.001) | 11.2 ± 1.4% (p < 0.001) | 7.7 ± 1.3% (p < 0.001) |
Data for Diclofenac presented as mean ± SEM.[1]
Interpretation and SAR Insights:
Compound 3f demonstrates potent anti-inflammatory activity, particularly after repeated administration.[1][2][3] This suggests a cumulative effect or modulation of underlying inflammatory pathways beyond acute COX inhibition.
For this compound, we can hypothesize the following based on SAR principles:
-
The Sulfanyl Linker: The thioether bridge in this compound is more flexible than the rigid pyrrole ring in Compound 3f. This could impact its binding affinity and selectivity for COX enzymes.
-
Absence of the Pyrrole Ring and Other Substituents: Compound 3f possesses additional functional groups (acetyl, methyl, phenyl) that contribute to its overall molecular shape, lipophilicity, and potential for hydrogen bonding. The simpler structure of this compound may result in a different pharmacological profile, potentially with lower potency.
Mechanistic Insights: Immunomodulatory Effects
Beyond direct enzyme inhibition, modern anti-inflammatory drug development also focuses on immunomodulatory effects. Compound 3f has been investigated for its effects on key inflammatory cytokines.
Cytokine Modulation in LPS-Induced Systemic Inflammation
Lipopolysaccharide (LPS) is a potent inducer of systemic inflammation, triggering the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta1 (TGF-β1).
Table 3: Effect of Compound 3f on Serum Cytokine Levels in LPS-Treated Rats (Repeated Dosing)
| Treatment (Dose) | Change in TNF-α Levels | Change in IL-10 Levels | Change in TGF-β1 Levels |
| Compound 3f (40 mg/kg) | Significant decrease (p = 0.032) | No significant change | Significant increase (p = 0.045) |
Data from a study on Wistar rats.[1][2][3]
Mechanistic Implications:
The ability of Compound 3f to decrease the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1 suggests a sophisticated immunomodulatory mechanism.[1][2][3] This dual action is highly desirable in a therapeutic agent.
For this compound, it is plausible that it also possesses some immunomodulatory activity, as the chlorophenyl and propanoic acid moieties are common in compounds that interact with inflammatory pathways. However, the extent and nature of this activity would need to be experimentally determined.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following are detailed protocols for the key experiments discussed.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing in vivo anti-inflammatory activity.
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Fasting: Animals are fasted overnight before the experiment, with water provided ad libitum.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Animals are divided into groups (n=6-8 per group). The test compounds (e.g., this compound, Compound 3f), a reference drug (e.g., Diclofenac), and the vehicle (control) are administered, typically via intraperitoneal or oral routes.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Quantification of Cytokines by ELISA
This protocol outlines the measurement of serum cytokine levels following an inflammatory challenge.
Workflow Diagram:
Caption: Workflow for cytokine quantification by ELISA.
Step-by-Step Protocol:
-
Animal Treatment: Rats are treated with the test compounds or vehicle as per the experimental design (e.g., daily for 14 days).
-
LPS Challenge: On the final day, systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Blood Collection: At a peak time for cytokine expression (e.g., 2-4 hours post-LPS), animals are anesthetized, and blood is collected via cardiac puncture.
-
Serum Separation: The blood is allowed to clot at room temperature and then centrifuged (e.g., 3000 rpm for 15 minutes) to separate the serum.
-
Sample Storage: Serum samples are stored at -80°C until the ELISA is performed.
-
ELISA Procedure: Commercially available ELISA kits for rat TNF-α, IL-10, and TGF-β1 are used. The procedure generally involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and serum samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Cytokine concentrations in the samples are determined by interpolating their absorbance values from a standard curve generated with known concentrations of the recombinant cytokine.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the anti-inflammatory and immunomodulatory potential of this compound by leveraging detailed experimental data from a structurally related analog, Compound 3f. The analysis suggests that while the core chlorophenyl and propanoic acid moieties are promising pharmacophores, the nature of the linker and other substitutions are critical in defining the compound's overall activity profile.
Key Takeaways:
-
Compound 3f as a Benchmark: The pyrrole-containing derivative, Compound 3f, exhibits potent anti-inflammatory effects, particularly with repeated dosing, and demonstrates a beneficial immunomodulatory profile by suppressing TNF-α and enhancing TGF-β1.[1][2][3]
-
SAR Projections for this compound: The simpler structure and more flexible thioether linker of this compound may lead to a different potency and selectivity profile compared to Compound 3f. Experimental validation is crucial.
-
Importance of Mechanistic Studies: Evaluating the impact of these compounds on cytokine production provides deeper insights into their therapeutic potential beyond simple COX inhibition.
Future research should focus on the direct synthesis and in vitro and in vivo evaluation of this compound and its close analogs. Key experiments should include COX-1/COX-2 inhibition assays, the carrageenan-induced paw edema model, and cytokine profiling to build a comprehensive understanding of its pharmacological properties and to validate the hypotheses derived from this comparative analysis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
